Vancomycin Hydrochloride
Description
Clostridium difficile and Staphylococcus aureus are bacteria that can cause opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
This compound is the hydrochloride salt of vancomycin, a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, vancomycin binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. Vancomycin may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and is indicated for endocarditis and infection and has 8 investigational indications. This drug has a black box warning from the FDA.
Vancomycin is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of vancomycin results primarily from inhibition of cell-wall biosynthesis. Specifically, vancomycin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of vancomycin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, vancomycin alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between vancomycin and other antibiotics. Vancomycin is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
See also: Vancomycin (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTORFDMHNKUSG-XTTLPDOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H76Cl3N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1404-90-6 (Parent) | |
| Record name | Vancomycin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90891868 | |
| Record name | Vancomycin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-93-9, 197638-25-8 | |
| Record name | Vancomycin, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vancomycin hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vancomycin monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90891868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vancomycin, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | VANCOMYCIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71WO621TJD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Historical Context and Discovery
Discovery and Initial Characterization
Vancomycin (B549263) was first discovered in the early 1950s from a soil sample collected in the jungles of Borneo. sensus.orgoup.com The sample was sent to scientists at Eli Lilly and Company, where a chemist named E.C. Kornfield, along with his team, isolated the compound, initially designated as compound 05865. sensus.orgficm.ac.uk The organism responsible for producing vancomycin was identified as a soil bacterium, initially named Streptomyces orientalis, which was later renamed Amycolatopsis orientalis. oup.comwikipedia.orgnih.gov This bacterium, a Gram-positive species belonging to the phylum Actinomycetota, naturally produces vancomycin. ficm.ac.ukwikipedia.org
The initial isolation and purification processes for vancomycin were challenging. Early methods even involved the use of an explosive chemical, and the resulting product was only about 82% pure, leading to a solution with a muddy appearance that earned it the nickname "Mississippi mud". ficm.ac.uk
In the 1950s, the emergence of penicillin-resistant staphylococcal infections created an urgent need for new antibiotics. sensus.org Vancomycin, derived from the word "vanquish," quickly proved to be a powerful agent against a wide range of Gram-positive bacteria. sensus.orgficm.ac.uk Its mechanism of action involves inhibiting the synthesis of the bacterial cell wall. nih.govtoku-e.com Specifically, it binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, which are essential building blocks for the cell wall. sensus.orgficm.ac.uk This binding prevents the cross-linking of the peptidoglycan chains, resulting in a weakened cell wall and ultimately leading to bacterial cell death. ficm.ac.ukdoseme-rx.com
Evolution of Research Focus
Despite its early promise, vancomycin was not widely used initially due to concerns about toxicity, which were likely associated with the impurities in the early formulations. oup.comnih.gov However, the rise of methicillin-resistant Staphylococcus aureus (MRSA) and pseudomembranous colitis caused by Clostridioides difficile in the 1980s led to a resurgence in its use. ficm.ac.ukoup.comdrugbank.com
The emergence of vancomycin-resistant enterococci (VRE) in the late 1980s marked a significant turning point in vancomycin research. oup.comcdnsciencepub.com This development spurred intensive efforts to understand the mechanisms of resistance and to develop new strategies to overcome it. cdnsciencepub.commdpi.com Researchers discovered that resistance often involves an alteration of the D-Ala-D-Ala target to D-alanyl-D-lactate or D-alanyl-D-serine, which significantly reduces vancomycin's binding affinity. oup.commdpi.com
This challenge has driven research towards several key areas:
Structural Modifications: Scientists have focused on creating semi-synthetic derivatives of vancomycin to enhance its efficacy against resistant strains. oup.commdpi.com These modifications aim to restore or improve binding to the altered targets or to introduce new mechanisms of action. mdpi.com
Understanding Genomic Potential: Genomic analysis of Amycolatopsis orientalis has revealed its capacity to produce other secondary metabolites besides vancomycin, opening avenues for the discovery of new bioactive compounds. nih.gov
Broadening the Spectrum: Recent research has explored creating enhanced versions of vancomycin that are effective against both Gram-positive and some Gram-negative pathogens. acs.org
Molecular Mechanisms of Action
Interaction with Bacterial Cell Wall Precursors
Vancomycin's principal target is the developing peptidoglycan, a critical polymer that provides structural support to the bacterial cell wall. wikipedia.org It does not directly inactivate the enzymes involved in peptidoglycan synthesis but rather binds to their substrate. uliege.benih.gov
The cornerstone of vancomycin's mechanism is its high-affinity binding to the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide terminus of the nascent peptidoglycan precursor units. patsnap.comwikipedia.orgnih.gov This specific recognition is crucial for its antibacterial activity against Gram-positive bacteria, which possess a thick, accessible peptidoglycan layer. patsnap.com Gram-negative bacteria are inherently resistant due to their outer membrane, which prevents vancomycin (B549263) from reaching its target. patsnap.com
The strong and specific binding between vancomycin and the D-Ala-D-Ala moiety is stabilized by a network of five crucial hydrogen bonds. wikipedia.orgsensus.orgrsc.org These interactions occur between the peptide backbone of vancomycin and the D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.govacs.org This complex formation is a high-affinity interaction, and the loss of even a single hydrogen bond can dramatically decrease the binding affinity by as much as 1000-fold. wikipedia.orgresearchgate.net This reduction in binding is a key mechanism of vancomycin resistance, where the terminal D-alanine is replaced by D-lactate, eliminating one of the hydrogen bond acceptor sites. researchgate.netresearchgate.net
Table 1: Key Hydrogen Bonding Interactions between Vancomycin and D-Ala-D-Ala
| Vancomycin Residue/Group | D-Ala-D-Ala Moiety | Type of Interaction |
|---|---|---|
| Amide proton of residue 1 | C-terminus of D-Ala-D-Ala | Hydrogen Bond |
| Amide proton of residue 2 | C-terminus of D-Ala-D-Ala | Hydrogen Bond |
| Amide proton of residue 3 | C-terminus of D-Ala-D-Ala | Hydrogen Bond |
| Carbonyl of residue 4 | Amide proton of terminal D-Ala | Hydrogen Bond |
| Amide proton of residue 7 | Carbonyl of penultimate D-Ala | Hydrogen Bond |
Data sourced from multiple research findings. acs.org
By binding to the D-Ala-D-Ala terminus, the large and rigid vancomycin molecule creates a significant steric barrier. sensus.orgresearchgate.net This physical obstruction prevents the enzymes responsible for cell wall construction, namely transglycosylases and transpeptidases, from accessing their substrates. nih.govresearchgate.net Transglycosylases are responsible for polymerizing the glycan chains, while transpeptidases cross-link the peptide side chains, creating a strong, mesh-like peptidoglycan structure. wikipedia.org The binding of vancomycin effectively blocks both of these crucial enzymatic steps. sensus.orgoup.com
The direct consequence of vancomycin binding and the subsequent enzyme inhibition is the disruption of both peptidoglycan polymerization and cross-linking. sensus.orgrsc.orgdoseme-rx.com The inhibition of transglycosylase prevents the incorporation of new N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) peptide subunits into the growing peptidoglycan chain. drugbank.comcalpaclab.com Simultaneously, the blockage of transpeptidase activity prevents the formation of peptide bridges that provide the cell wall with its essential strength and rigidity. patsnap.comdoseme-rx.com This leads to the synthesis of a weakened and defective cell wall, rendering the bacterium susceptible to osmotic lysis and eventual death. patsnap.comresearchgate.net
Binding to D-Alanyl-D-Alanine Terminus of Peptidoglycan
Secondary Proposed Mechanisms
In addition to inhibiting cell wall synthesis, there is evidence to suggest that vancomycin can alter the permeability of the bacterial cell membrane. drugbank.comcalpaclab.com Some studies have shown that certain modifications to the vancomycin molecule can induce membrane depolarization, increase permeability, and cause leakage of intracellular components like potassium ions. researchgate.netpnas.org However, it is important to note that native vancomycin itself shows little to no effect on membrane integrity, and these effects are more pronounced in newer, modified vancomycin derivatives. researchgate.netasm.org The proposed mechanism involves the disruption of the cell membrane's normal function, which would act synergistically with the inhibition of cell wall synthesis to enhance bacterial killing. pnas.orgpnas.org
Inhibition of Ribonucleic Acid (RNA) Synthesis
While the primary bactericidal action of vancomycin hydrochloride is the inhibition of cell wall biosynthesis, it also exhibits secondary mechanisms that contribute to its antibacterial effects. drugbank.compfizer.compediatriconcall.com Among these is the alteration of bacterial RNA synthesis. drugbank.comnih.govstarship.org.nzfda.gov Vancomycin may selectively inhibit the synthesis of RNA, further disrupting essential cellular processes in susceptible bacteria. nih.gov This action, combined with the primary mechanism of blocking peptidoglycan formation and altering cell membrane permeability, contributes to the potent bactericidal effect of the compound against dividing microorganisms. drugbank.comeuropa.eu
Differential Activity Against Bacterial Gram Stains
The antibacterial spectrum of this compound is notably restricted to Gram-positive bacteria. medsafe.govt.nzefda.gov.et Its efficacy is fundamentally dictated by the structural differences between the cell envelopes of Gram-positive and Gram-negative organisms.
Efficacy Against Gram-Positive Bacteria
This compound is highly effective against a wide range of Gram-positive bacteria. nih.govijprajournal.com Its primary mechanism involves binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, which prevents their incorporation into the growing cell wall. nih.goveuropa.eudoseme-rx.com This action is particularly effective against Gram-positive bacteria due to their thick, exposed peptidoglycan layer, which is crucial for their structural integrity. doseme-rx.compatsnap.com
The drug is bactericidal for many species and is considered a first-line agent for infections caused by methicillin-resistant Staphylococcus aureus (MRSA). nih.govfrontiersin.org It is also effective against methicillin-susceptible Staphylococcus aureus (MSSA), Streptococcus pneumoniae (including penicillin-resistant strains), Streptococcus pyogenes, and Streptococcus agalactiae. drugbank.comnih.gov While it is generally bactericidal, it exerts a bacteriostatic effect against enterococci, for which it is often combined with an aminoglycoside to achieve bactericidal activity. nih.govfrontiersin.org
The following table summarizes the activity of this compound against various Gram-positive bacteria.
| Bacterial Species | Activity Noted |
| Staphylococcus aureus (including MRSA) | Bactericidal. nih.govdoseme-rx.comfrontiersin.org |
| Staphylococcus epidermidis (including MRSE) | Effective treatment. frontiersin.org |
| Streptococcus species (e.g., S. pyogenes, S. pneumoniae, S. agalactiae, S. bovis) | Effective treatment. drugbank.comnih.gov |
| Enterococcus species (e.g., E. faecalis) | Bacteriostatic (often requires combination therapy for bactericidal effect). nih.govfrontiersin.org |
| Clostridium species (including C. difficile) | Active against. frontiersin.org |
| Listeria monocytogenes | Susceptible in vitro. drugbank.comstarship.org.nz |
| Actinomyces species | Susceptible in vitro. drugbank.comstarship.org.nz |
| Lactobacillus species | Susceptible in vitro. drugbank.comstarship.org.nz |
| Corynebacterium jeikeium | Active against penicillin-resistant strains. frontiersin.org |
Limited Activity Against Gram-Negative Bacteria: Outer Membrane Permeability Barriers
This compound shows no significant activity against Gram-negative bacteria, mycobacteria, or fungi. drugbank.compfizer.comfda.gov The intrinsic resistance of Gram-negative bacteria is not due to a lack of a target, as they also have peptidoglycan in their cell walls. ualberta.ca Instead, the resistance is attributed to the presence of an outer membrane, which acts as a formidable permeability barrier. ualberta.casbmu.ac.irfrontiersin.org
This outer membrane is a lipid bilayer that surrounds the thin peptidoglycan layer and prevents large molecules like vancomycin from reaching their site of action. doseme-rx.comsbmu.ac.ir Vancomycin is a large, hydrophilic glycopeptide molecule that cannot effectively diffuse through the porin channels of the Gram-negative outer membrane. doseme-rx.comualberta.ca This structural hindrance is the primary reason for its lack of efficacy against organisms like Escherichia coli and Pseudomonas aeruginosa. ualberta.canih.gov
The table below highlights the key structural differences that influence vancomycin's differential activity.
| Feature | Gram-Positive Bacteria | Gram-Negative Bacteria |
| Peptidoglycan Layer | Thick, multi-layered, and exposed. doseme-rx.compatsnap.com | Thin, single-layered. doseme-rx.com |
| Outer Membrane | Absent. ualberta.ca | Present; acts as a permeability barrier. doseme-rx.comsbmu.ac.irfrontiersin.org |
| Porin Channels | Absent. | Present in the outer membrane, but too small for vancomycin to pass through. doseme-rx.comualberta.ca |
| Vancomycin Accessibility to Target | High; vancomycin can easily reach the peptidoglycan layer. doseme-rx.com | Low; the outer membrane blocks vancomycin from reaching the peptidoglycan layer. doseme-rx.comualberta.ca |
Mechanisms of Bacterial Resistance
Modification of the Target Binding Site
The principal mechanism of high-level vancomycin (B549263) resistance involves the alteration of the bacterial cell wall precursor, specifically the C-terminal D-Ala-D-Ala dipeptide, which is the binding site for vancomycin. This modification reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective. This alteration is primarily achieved through two main pathways, leading to different resistance phenotypes.
The substitution of the terminal D-alanine with D-lactate (D-Lac) to form a D-alanyl-D-lactate (D-Ala-D-Lac) depsipeptide is the most clinically significant mechanism of vancomycin resistance. This pathway is associated with the VanA, VanB, and VanD resistance phenotypes.
The synthesis of the altered peptidoglycan precursor is a multi-step enzymatic process encoded by a cluster of van genes. The key enzymes involved in this cascade are:
VanH: A dehydrogenase that converts pyruvate (B1213749) to D-lactate.
VanA/VanB/VanD: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.
VanX: A D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursor. nih.govresearchgate.netnih.gov
This coordinated enzymatic activity ensures that the peptidoglycan precursors terminate in D-Ala-D-Lac instead of the usual D-Ala-D-Ala. jidc.orgdoseme-rx.com
Table 1: Key Enzymes in the D-Ala-D-Lac Resistance Pathway
| Enzyme | Function | Phenotypes |
|---|---|---|
| VanH | Converts pyruvate to D-lactate. | VanA, VanB, VanD |
| VanA | Ligase that synthesizes D-Ala-D-Lac. | VanA |
| VanB | Ligase that synthesizes D-Ala-D-Lac. | VanB |
| VanD | Ligase that synthesizes D-Ala-D-Lac. | VanD |
| VanX | Hydrolyzes D-Ala-D-Ala dipeptides. | VanA, VanB, VanD |
The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond between vancomycin and its target. This single molecular change leads to a significant, approximately 1000-fold reduction in the binding affinity of vancomycin for the altered peptidoglycan precursor. researchgate.net This dramatic decrease in binding affinity is the molecular basis for high-level vancomycin resistance observed in strains carrying the vanA, vanB, or vanD gene clusters.
A less common mechanism of vancomycin resistance involves the replacement of the terminal D-alanine with a D-serine (D-Ser) residue, resulting in a D-alanyl-D-serine (D-Ala-D-Ser) terminus. This pathway is associated with the VanC, VanE, and VanG phenotypes and generally confers a lower level of resistance compared to the D-Ala-D-Lac pathway. nih.gov The key enzymes in this pathway are ligases (VanC, VanE, VanG) that catalyze the synthesis of the D-Ala-D-Ser dipeptide. researchgate.netmdpi.comlumenlearning.com The presence of the bulkier hydroxyl group of serine creates steric hindrance that interferes with vancomycin binding, although to a lesser extent than the D-Ala-D-Lac substitution. researchgate.net
D-Ala-D-Lac Pathway (VanA, VanB, VanD Phenotypes)
Efflux Pump Systems
Efflux pumps are membrane-associated proteins that actively transport various substrates, including antibiotics, out of the bacterial cell. nih.govscienceopen.com This mechanism contributes to antibiotic resistance by maintaining a low intracellular concentration of the drug, preventing it from reaching its target. In the context of vancomycin resistance, efflux pumps are considered a contributing factor, particularly in Staphylococcus aureus. nih.govscienceopen.com While not the primary mechanism of high-level resistance, the overexpression of certain efflux pumps can lead to reduced susceptibility to vancomycin.
One notable example is the VraFG ATP-binding cassette (ABC) transporter in Staphylococcus aureus. nih.gov Overexpression of the vraFG operon has been observed in some vancomycin-intermediate S. aureus (VISA) strains, suggesting a role in reducing vancomycin susceptibility. nih.gov These pumps actively extrude vancomycin from the cell, thereby lowering its effective concentration at the site of peptidoglycan synthesis.
Enzymatic Inactivation/Degradation
Current scientific literature does not support the direct enzymatic inactivation or degradation of the vancomycin hydrochloride molecule as a mechanism of bacterial resistance. The primary and well-established mechanisms of resistance involve the modification of the drug's target within the bacterial cell wall and, to a lesser extent, the action of efflux pumps. researchgate.netnih.gov Studies on vancomycin degradation have primarily focused on environmental degradation or breakdown under specific laboratory conditions, rather than a specific, enzyme-mediated resistance strategy employed by bacteria. researchgate.net
Alterations in Cell Envelope Composition
Modifications to the bacterial cell envelope are a key strategy employed by bacteria to reduce susceptibility to vancomycin. These alterations can impede the drug's access to its target or trap the antibiotic within the outer layers of the cell wall.
While the primary mechanism of vancomycin resistance does not typically involve reduced permeability in the same way as seen with some other antibiotics against Gram-negative bacteria, the concept of limiting the drug's access to its target is relevant. In Gram-negative bacteria, the outer membrane inherently provides a significant barrier to large molecules like vancomycin. asm.orgnih.gov However, in Gram-positive bacteria, which lack this outer membrane, alterations in the cell wall architecture and composition serve a similar purpose. The thickened cell wall in some resistant strains can act as a physical barrier, effectively reducing the permeability of vancomycin to its site of action at the cytoplasmic membrane. asm.orgnih.gov This "trapping" mechanism prevents the antibiotic from reaching the peptidoglycan precursors, thereby allowing cell wall synthesis to proceed. asm.org
A hallmark of vancomycin-intermediate Staphylococcus aureus (VISA) is the thickening of the cell wall. nih.govnih.govfrontiersin.org This phenomenon is a direct contributor to the reduced susceptibility of the bacterium to vancomycin. nih.govnih.gov The thickened wall is composed of an increased amount of peptidoglycan, which provides more "decoy" D-alanyl-D-alanine (D-Ala-D-Ala) targets for vancomycin to bind to. frontiersin.orgresearchgate.net As vancomycin molecules are sequestered within the outer layers of the thickened cell wall, fewer molecules are able to penetrate to the cytoplasmic membrane where they would inhibit peptidoglycan synthesis. asm.orgfrontiersin.org This trapping mechanism effectively reduces the concentration of the drug at its active site. Studies have shown a strong correlation between cell wall thickness and the minimum inhibitory concentration (MIC) of vancomycin. nih.govnih.gov Furthermore, VISA strains often exhibit reduced autolysis and a decreased rate of cell wall turnover, which may contribute to the accumulation of cell wall material. asm.orgscilit.com The expression of genes related to cell wall synthesis is often upregulated in these strains. oup.com
Genetic and Molecular Basis of Resistance
The genetic basis of high-level vancomycin resistance is well-characterized and primarily involves the acquisition of specific gene clusters, often through horizontal gene transfer. Additionally, mutations in regulatory genes can lead to intermediate resistance phenotypes.
High-level resistance to vancomycin is typically mediated by the acquisition of van gene clusters or operons. nih.gov These operons encode enzymes that modify the vancomycin binding site in the peptidoglycan precursor. The most common mechanism involves the replacement of the D-Ala-D-Ala terminus with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a significantly lower binding affinity for vancomycin. nih.govdoseme-rx.comuconn.edu
The core components of these operons include:
vanH : Encodes a dehydrogenase that converts pyruvate to D-lactate.
vanA or vanB : Encodes a ligase that synthesizes the D-Ala-D-Lac depsipeptide.
vanX : Encodes a D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursor.
Several distinct van gene clusters have been identified, each conferring a different resistance phenotype: researchgate.net
| Gene Cluster | Ligase Gene | Precursor Terminus | Resistance Level | Inducibility |
| vanA | vanA | D-Ala-D-Lac | High | Inducible |
| vanB | vanB | D-Ala-D-Lac | Variable | Inducible |
| vanC | vanC | D-Ala-D-Ser | Low | Constitutive |
| vanD | vanD | D-Ala-D-Lac | Moderate to High | Constitutive |
| vanE | vanE | D-Ala-D-Ser | Low | --- |
| vanG | vanG | D-Ala-D-Ser | Low to Moderate | Inducible |
Data sourced from multiple studies. researchgate.netresearchgate.netmcmaster.ca
The vanA operon confers high-level, inducible resistance to both vancomycin and teicoplanin. The vanB operon also results in inducible resistance, but typically at a lower level, and strains may remain susceptible to teicoplanin. researchgate.net The vanC, vanE, and vanG operons encode ligases that produce D-Ala-D-Ser, leading to lower levels of resistance. nih.govmcmaster.ca
The dissemination of high-level vancomycin resistance among enterococci is largely attributed to horizontal gene transfer. oup.comnih.gov The vanA gene cluster is frequently located on a mobile genetic element known as transposon Tn1546. oup.comnih.gov This transposon can be carried on conjugative plasmids, which are capable of transferring between bacterial cells and even across species. oup.comnih.gov The transfer of Tn1546 from vancomycin-resistant enterococci (VRE) to Staphylococcus aureus has been documented and is a significant public health concern. nih.gov Molecular typing has shown that the spread of vancomycin resistance is often due to the horizontal transfer of these genetic elements rather than the clonal spread of a single resistant strain. oup.comcambridge.orgresearchgate.net
In contrast to the high-level resistance conferred by van operons, vancomycin-intermediate resistance in S. aureus (VISA) typically arises from the accumulation of multiple mutations in chromosomal genes, particularly those involved in cell wall metabolism and regulation. frontiersin.orgnih.gov These mutations often occur in two-component regulatory systems (TCS), which are responsible for sensing environmental stimuli and modulating gene expression.
Key regulatory genes implicated in VISA development include:
vraTSR : This three-component system is a global regulator of the cell wall stress response. Mutations in vraS and vraR are associated with vancomycin resistance. nih.gov
graSR : Another TCS that, when mutated, can contribute to the VISA phenotype. nih.gov
walKR (also known as yycFG): This essential TCS plays a crucial role in cell wall biosynthesis and turnover. Mutations in walK are frequently found in clinical VISA strains. nih.govustc.edu.cnfrontiersin.org
stk1/stp1 : These genes are involved in signal transduction pathways.
rpoB : Encodes the β-subunit of RNA polymerase. Mutations in rpoB can alter the global transcription profile of the bacterium, leading to reduced vancomycin susceptibility.
clpP : A proteolytic regulatory gene. Truncating mutations in clpP have been shown to contribute to vancomycin resistance. nih.govresearchgate.net
cmk : Involved in cellular metabolism.
The accumulation of mutations in these and other genes leads to the characteristic VISA phenotype, which includes a thickened cell wall, reduced autolysis, and slower growth. frontiersin.orgnih.gov The stepwise acquisition of these mutations can lead to a gradual increase in the vancomycin MIC. nih.gov
Role of Specific Enzymes in Resistance (e.g., VanH, VanA, VanX, VanY, VanZ, VanR, VanS)
The mechanism of high-level resistance to this compound is a complex process orchestrated by a sophisticated enzymatic cascade. This resistance is not the result of a single enzyme's action but rather the coordinated effort of several proteins, each playing a crucial role in modifying the bacterial cell wall structure to prevent the antibiotic from binding to its target. spandidos-publications.comresearchgate.net The core components of this resistance machinery are encoded by the van gene clusters, with the vanA cluster being the most well-characterized. spandidos-publications.comnih.govnih.gov Key enzymes involved in this process include VanH, VanA, VanX, VanY, VanZ, and the two-component regulatory system VanR and VanS. spandidos-publications.comresearchgate.net
VanH: This enzyme is a D-lactate dehydrogenase. nih.gov Its primary function is to convert pyruvate into D-lactate. spandidos-publications.comnih.govspandidos-publications.com This step is critical as it provides the necessary substrate for the subsequent action of the VanA ligase, which is central to the resistance mechanism. spandidos-publications.comspandidos-publications.com
VanA: VanA is a ligase that catalyzes the formation of the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). spandidos-publications.comspandidos-publications.com This modified dipeptide replaces the usual D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. pnas.orgnih.govresearchgate.net Vancomycin has a significantly lower affinity for D-Ala-D-Lac, approximately 1,000-fold less than its affinity for D-Ala-D-Ala. researchgate.netpnas.org This alteration of the antibiotic's target is the cornerstone of vancomycin resistance. nih.govresearchgate.net
VanX: The VanX enzyme is a D,D-dipeptidase. pnas.orgpnas.org Its role is to hydrolyze the normal D-Ala-D-Ala dipeptides that are still produced by the host bacterium's native cell wall synthesis machinery. nih.govpnas.org By eliminating the D-Ala-D-Ala pool, VanX prevents the incorporation of the vancomycin-susceptible precursors into the growing peptidoglycan layer, thereby ensuring that the cell wall is predominantly composed of the resistant D-Ala-D-Lac precursors. nih.govpnas.org VanX exhibits high specificity for D-Ala-D-Ala and does not hydrolyze the D-Ala-D-Lac depsipeptide. nih.gov
VanZ: The VanZ protein is not directly involved in the modification of the peptidoglycan precursor. nih.govfrontiersin.org Instead, it confers resistance specifically to teicoplanin, a lipoglycopeptide antibiotic related to vancomycin, but not to vancomycin itself. spandidos-publications.comnih.govfrontiersin.org The precise mechanism of VanZ-mediated resistance is still under investigation, but it is known to be independent of the peptidoglycan modification pathway. nih.govfrontiersin.org Some studies suggest that VanZ may play a role in the stress response and virulence of the bacteria. nih.govfrontiersin.org
VanR and VanS: VanR and VanS form a two-component regulatory system that controls the expression of the van resistance genes. spandidos-publications.comdrexel.edunih.govresearchgate.net VanS is a membrane-bound sensor histidine kinase that detects the presence of vancomycin in the extracellular environment. researchgate.netdrexel.eduresearchgate.net Upon sensing the antibiotic, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR. researchgate.netresearchgate.netnih.gov VanR is a cytoplasmic response regulator that, when phosphorylated, acts as a transcriptional activator. spandidos-publications.comdrexel.eduresearchgate.net Activated VanR binds to the promoter regions of the vanHAX operon, initiating the transcription of the genes required for the production of the resistance enzymes. spandidos-publications.comresearchgate.net This regulatory system ensures that the resistance mechanism is induced only in the presence of the antibiotic, conserving cellular resources. nih.gov
| Enzyme | Function | Substrate(s) | Product(s) | Role in Resistance |
|---|---|---|---|---|
| VanH | D-lactate dehydrogenase | Pyruvate | D-lactate | Provides the substrate for VanA to synthesize the resistant depsipeptide. spandidos-publications.comnih.govspandidos-publications.com |
| VanA | Ligase | D-alanine, D-lactate | D-alanyl-D-lactate (D-Ala-D-Lac) | Synthesizes the modified peptidoglycan precursor terminus with low affinity for vancomycin. spandidos-publications.comspandidos-publications.com |
| VanX | D,D-dipeptidase | D-alanyl-D-alanine (D-Ala-D-Ala) | D-alanine | Eliminates the vancomycin-susceptible peptidoglycan precursors. nih.govpnas.orgpnas.org |
| VanY | D,D-carboxypeptidase | UDP-MurNAc-pentapeptide ending in D-Ala-D-Ala | UDP-MurNAc-tetrapeptide | Removes the terminal D-alanine from pentapeptide precursors, further reducing vancomycin binding sites. pnas.orguniprot.org |
| VanZ | Unknown (confers teicoplanin resistance) | Unknown | Unknown | Confers resistance to the lipoglycopeptide teicoplanin through a mechanism independent of peptidoglycan modification. spandidos-publications.comnih.govfrontiersin.org |
| VanR | Response regulator | Phosphorylated VanS | Activated VanR (transcriptional activator) | Activates the transcription of the van resistance genes upon receiving a signal from VanS. spandidos-publications.comdrexel.eduresearchgate.net |
| VanS | Sensor histidine kinase | Vancomycin | Phosphorylated VanS | Senses the presence of vancomycin and initiates the signaling cascade for resistance gene expression. researchgate.netdrexel.eduresearchgate.net |
Molecular Evolution of Resistance Enzymes
The emergence of vancomycin resistance is a compelling example of molecular evolution in response to strong selective pressure from antibiotics. pnas.orgnih.gov The enzymes that confer resistance are not entirely novel inventions but are believed to have evolved from pre-existing bacterial enzymes involved in normal peptidoglycan metabolism. pnas.orgnih.gov Structural and functional studies of the Van enzymes have provided significant insights into their evolutionary origins and the molecular adaptations that have led to their resistance-conferring functions. nih.govresearchgate.netpnas.org
The D,D-peptidases, such as VanX and VanY, are thought to have evolved from metallopeptidases that are naturally involved in the recycling and metabolism of peptidoglycan. pnas.orgnih.gov Under the selective pressure of vancomycin, these enzymes have adapted to specifically target and eliminate the vancomycin-susceptible D-Ala-D-Ala precursors. pnas.org The evolution of bifunctional enzymes like VanXY, which can hydrolyze both dipeptides and pentapeptides, showcases the remarkable plasticity of these enzyme scaffolds in acquiring new activities to counter antibiotic action. pnas.orgnih.gov Structural analyses have revealed that specific structural elements within these enzymes have evolved to confer hydrolytic activity against the susceptible precursors while avoiding the modified, resistant ones. pnas.org
The dissemination of vancomycin resistance among clinically relevant bacteria is largely attributed to horizontal gene transfer. veterinaryworld.orgasm.org The van gene clusters are often located on mobile genetic elements such as transposons (e.g., Tn1546) and plasmids. spandidos-publications.comnih.govasm.org This mobility allows for the rapid spread of resistance genes between different bacterial species and genera, including the transfer from Enterococcus species to Staphylococcus aureus. asm.org The high degree of sequence conservation observed in vanA and vanB genes across different enterococcal strains suggests a rapid acquisition and spread of these resistance determinants. veterinaryworld.org The presence of homologous van genes in the glycopeptide-producing organisms themselves suggests that these organisms may be the original source of the resistance genes, having co-evolved these mechanisms for self-protection. spandidos-publications.com
| Enzyme/System | Proposed Evolutionary Origin | Key Evolutionary Adaptations | Mechanism of Dissemination |
|---|---|---|---|
| VanX, VanY | Native peptidoglycan-modifying metallopeptidases. pnas.orgnih.gov | - Altered substrate specificity to hydrolyze D-Ala-D-Ala precursors.
| Horizontal gene transfer via mobile genetic elements. veterinaryworld.orgasm.org |
| VanA | Native D-Ala-D-Ala ligase (Ddl). rcsb.org | - Mutations in the active site leading to a preference for D-lactate as a substrate over D-alanine. nih.gov | Horizontal gene transfer via transposons (e.g., Tn1546) and plasmids. spandidos-publications.comnih.govasm.org |
| VanR/VanS | Canonical two-component regulatory systems common in bacteria. nih.govresearchgate.net | - Adaptation of the sensor domain of VanS to specifically recognize vancomycin or related glycopeptides. drexel.eduresearchgate.net | Co-transfer with the structural resistance genes on mobile genetic elements. nih.gov |
Biosynthesis Pathways
Natural Product Origin and Producing Organisms
Vancomycin (B549263) is a natural product first isolated in 1953 by Edmund Kornfeld from a soil sample collected in Borneo. wikipedia.orgficm.ac.uk The microorganism responsible for its production was identified as the soil bacterium Amycolatopsis orientalis (previously known as Streptomyces orientalis or Nocardia orientalis). wikipedia.orgficm.ac.ukresearchgate.netacs.org This bacterium, found in soil environments, synthesizes vancomycin as a secondary metabolite. wikipedia.org The discovery of vancomycin was a significant milestone in the golden age of antibiotic discovery, providing a critical weapon against penicillin-resistant Staphylococcus aureus. wikipedia.orgficm.ac.uk
| Producing Organism | Classification | Natural Habitat |
| Amycolatopsis orientalis | Bacterium (Actinomycete) | Soil |
Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly
The core structure of vancomycin is a heptapeptide (B1575542), a short chain of seven amino acids. Unlike the synthesis of proteins, which is directed by messenger RNA on ribosomes, the vancomycin heptapeptide is assembled by a large multi-enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS). researchgate.netwikipedia.orgnih.gov This independence from ribosomal machinery allows for the incorporation of non-proteinogenic amino acids, which are crucial for vancomycin's structure and function. wikipedia.org The NRPS system involved in vancomycin biosynthesis is composed of three main proteins: VpsA, VpsB, and VpsC, which contain a total of seven modules. wikipedia.org Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. wikipedia.orgnih.govnih.gov
The heptapeptide backbone of vancomycin is constructed from both standard and non-standard amino acids. The biosynthesis of these unique, non-proteinogenic amino acids is a critical preliminary step. wikipedia.org The key non-proteinogenic precursors are β-hydroxytyrosine (β-HT), 4-hydroxyphenylglycine (4-Hpg), and 3,5-dihydroxyphenylglycine (3,5-DPG). wikipedia.orgresearchgate.net L-tyrosine serves as the starting material for the synthesis of β-HT and 4-Hpg, while 3,5-DPG is derived from acetate. wikipedia.org Specific enzymes are dedicated to these transformations. For instance, the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid, an intermediate in the synthesis of (S)-4-hydroxyphenylglycine, is catalyzed by a dioxygenase. acs.org
| Precursor Amino Acid | Origin |
| β-hydroxytyrosine (β-HT) | L-tyrosine |
| 4-hydroxyphenylglycine (4-Hpg) | L-tyrosine |
| 3,5-dihydroxyphenylglycine (3,5-DPG) | Acetate |
| Leucine (B10760876) | Primary Metabolism |
| Asparagine | Primary Metabolism |
The assembly of the linear heptapeptide is carried out by the modular NRPS machinery. wikipedia.orgresearchgate.net The process is sequential, with each of the seven modules adding one amino acid. The NRPS proteins VpsA, VpsB, and VpsC are responsible for this assembly line process. wikipedia.org VpsA comprises the first three modules, VpsB contains modules four through six, and VpsC consists of the final, seventh module. wikipedia.org Each module contains specific domains that perform distinct functions: an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation. researchgate.netyoutube.com Some modules also possess an epimerization (E) domain, which converts L-amino acids to their D-isomers, a feature common in nonribosomal peptides. wikipedia.orgnih.gov Once the full heptapeptide is assembled, a thioesterase (TE) domain catalyzes its release from the NRPS complex. wikipedia.org
| NRPS Protein | Modules | Amino Acids Incorporated |
| VpsA | 1, 2, 3 | N-methyl-D-leucine, L-asparagine, D-4-hydroxyphenylglycine |
| VpsB | 4, 5, 6 | L-β-hydroxytyrosine, D-4-hydroxyphenylglycine, L-β-hydroxytyrosine |
| VpsC | 7 | D-3,5-dihydroxyphenylglycine |
Post-Assembly Tailoring Reactions
Following the release of the linear heptapeptide from the NRPS, it undergoes a series of crucial modifications known as post-assembly tailoring reactions. These enzymatic modifications are essential for transforming the inactive peptide into the biologically active vancomycin molecule. These reactions include oxidative cross-linking and glycosylation. researchgate.netnih.gov
A defining feature of the vancomycin structure is its rigid, cross-linked architecture, which is critical for its mechanism of action. oup.comresearchgate.net This three-dimensional conformation is achieved through oxidative cross-linking of the aromatic side chains of the amino acid residues within the heptapeptide. nih.govresearchgate.net This process is catalyzed by a series of cytochrome P450 monooxygenases, often referred to as Oxy enzymes (OxyA, OxyB, and OxyC). researchgate.netresearchgate.netresearchgate.netprinceton.edu These enzymes create the biaryl and biaryl ether linkages that form the characteristic tricyclic structure of the vancomycin aglycone. researchgate.netacs.org The cross-linking imparts a cup-like shape to the molecule, which is perfectly suited to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors in the bacterial cell wall. oup.com
| Glycosyltransferase | Function | Sugar Transferred | Attachment Site |
| GtfE | Initial glycosylation of the aglycone | D-glucose | Hydroxyl group of residue 4 (β-hydroxytyrosine) |
| GtfD | Second glycosylation step | L-vancosamine | To the initially attached D-glucose |
Methylation
Methylation represents one of the final tailoring modifications in the biosynthesis of vancomycin. researchgate.net This reaction is catalyzed by a specific methyltransferase enzyme encoded by the vmt gene found within the vancomycin biosynthetic gene cluster. researchgate.netnih.gov The enzyme attaches a methyl group to the N-terminus of the heptapeptide backbone, specifically to the leucine residue. youtube.com This modification occurs after the core peptide has been assembled and cyclized. researchgate.net The methyl group is donated by the common biological methyl donor, S-adenosyl methionine (SAM). Experimental inactivation of the vmt gene in A. orientalis results in the production of a desmethyl-vancomycin variant, confirming the gene's function in this specific biosynthetic step. nih.gov
Halogenation
Halogenation is a crucial modification that significantly enhances the binding affinity of vancomycin to its bacterial cell wall target. nih.gov The process involves the regioselective incorporation of two chlorine atoms onto the aromatic rings of the heptapeptide backbone. nih.gov This reaction is catalyzed by a flavin-dependent halogenase, VhaA, which is encoded by the vhal gene within the biosynthetic gene cluster. researchgate.netnih.gov
Biosynthetic Gene Clusters (e.g., vcm cluster, vcaA-E)
The complete set of instructions for vancomycin production is encoded within a single, contiguous region of DNA known as a Biosynthetic Gene Cluster (BGC). youtube.com In Amycolatopsis orientalis, this is called the vcm cluster. nih.govresearchgate.net This cluster is approximately 64-65 kb in length and contains all the genes necessary for the synthesis of precursors, the assembly of the heptapeptide backbone, and its subsequent modifications. nih.govresearchgate.netsecondarymetabolites.org
The vcm cluster is a model for understanding glycopeptide antibiotic biosynthesis and includes several key categories of genes. These include large genes encoding the three non-ribosomal peptide synthetases (NRPSs) VcmA, VcmB, and VcmC, which are responsible for assembling the heptapeptide chain. researchgate.netresearchsquare.com It also contains genes for the biosynthesis of the non-proteinogenic amino acid precursors, such as DpgA/B/C/D for 3,5-dihydroxyphenylglycine (Dpg) and HmaS/HmO/HpgT for 4-hydroxyphenylglycine (Hpg). researchgate.netresearchsquare.com Additionally, the cluster houses the genes for the tailoring enzymes, including the P450-dependent oxygenases (OxyA/B/C) that catalyze the crucial cyclization of the peptide backbone, the halogenase (vhal), the methyltransferase (vmt), and two glycosyltransferases (gtfD and gtfE) that attach the sugar moieties. researchgate.netnih.govresearchsquare.com The primary and most extensively characterized BGC for vancomycin synthesis is the vcm cluster.
Table 1: Key Genes in the Vancomycin (vcm) Biosynthetic Gene Cluster
| Gene(s) | Encoded Enzyme/Protein | Function in Biosynthesis |
| VcmA, VcmB, VcmC | Non-Ribosomal Peptide Synthetases (NRPS) | Assembly of the linear heptapeptide backbone. researchgate.netresearchsquare.com |
| OxyA, OxyB, OxyC | Cytochrome P450 Oxygenases | Catalyze oxidative cross-linking to form the rigid, cyclized aglycone core. researchgate.net |
| vhal (VhaA) | Flavin-dependent Halogenase | Chlorination of specific amino acid residues during peptide assembly. researchgate.netnih.gov |
| vmt | Methyltransferase | N-methylation of the N-terminal leucine residue. researchgate.netnih.gov |
| GtfD, GtfE | Glycosyltransferases | Sequential attachment of D-glucose and L-vancosamine to the heptapeptide core. researchgate.netnih.gov |
| DpgA, DpgB, DpgC, DpgD | Dpg Biosynthesis Enzymes | Synthesis of the non-proteinogenic amino acid 3,5-dihydroxyphenylglycine (Dpg). researchgate.netresearchsquare.com |
| HmaS, HmO, HpgT | Hpg Biosynthesis Enzymes | Synthesis of the non-proteinogenic amino acid 4-hydroxyphenylglycine (Hpg). researchgate.netresearchsquare.com |
Biosynthetic Pathway Engineering and Combinatorial Biosynthesis
The detailed understanding of the vcm gene cluster has enabled the rational modification of the vancomycin structure through biosynthetic engineering. nih.gov This involves manipulating the genetic blueprint to produce novel vancomycin analogs. One common approach is gene inactivation, where targeted knockouts of tailoring enzymes lead to the production of modified compounds. For instance, inactivating the vhal or vmt genes results in the creation of vancomycin variants lacking chlorine or the N-terminal methyl group, respectively. nih.govnih.gov
Another powerful strategy involves expressing tailoring enzymes from the vancomycin pathway in different organisms that produce other glycopeptides. This technique of "combinatorial biosynthesis" can generate hybrid antibiotics with potentially improved properties. For example, the glycosyltransferase GtfE from A. orientalis was expressed in Streptomyces toyocaensis, leading to the production of a novel hybrid glycopeptide, glucosyl-A47934. nih.gov Furthermore, the glycosyltransferases GtfD and GtfE have shown the ability to transfer alternative sugar analogs to the vancomycin aglycone, paving the way for generating libraries of novel glycopeptides. secondarymetabolites.org
Chemical methods inspired by biosynthetic principles have also been employed. Target-accelerated combinatorial synthesis has been used to create libraries of vancomycin dimers by ligating vancomycin derivatives. nih.gov Screening these libraries has led to the identification of potent antibiotics effective against vancomycin-resistant bacteria. nih.gov These approaches, which combine genetic manipulation and synthetic chemistry, are vital for creating next-generation antibiotics to combat evolving bacterial resistance.
Structure Activity Relationship Sar Studies and Synthetic Analogs
Elucidation of Essential Structural Features for Activity
The antibacterial efficacy of vancomycin (B549263) is intrinsically linked to its complex and rigid three-dimensional structure, which allows it to bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. oup.comacs.orgacs.org
The foundational element of vancomycin's activity is its heptapeptide (B1575542) backbone. oup.comacs.org This core is highly cross-linked through ether and carbon-carbon bonds, forming a rigid, cup-shaped (aglycone) structure. oup.comacs.orgmdpi.com This pre-organized conformation is crucial as it creates a specific binding pocket that recognizes and sequesters the D-Ala-D-Ala moiety of Lipid II, the precursor to peptidoglycan. acs.orgnih.gov The rigidity of this tricyclic scaffold minimizes the entropic penalty upon binding, contributing to the high affinity for its target. acs.org Modifications that disrupt this core structure, such as the removal of key amino acid residues, invariably lead to a significant loss of antibacterial activity. acs.orgnih.gov
N-methyl-leucine (Residue 1): Located at the N-terminus, this residue is crucial for potent antibacterial activity. acs.orgasm.org Although it is not directly part of the D-Ala-D-Ala binding pocket, its removal results in a derivative (desleucyl-vancomycin) with a dramatically reduced affinity for the target peptide and a near-complete loss of antimicrobial efficacy. acs.org Molecular dynamics simulations suggest that the N-methyl-leucine and asparagine (Asn) side chains are highly flexible and act as "flaps," partially occupying the binding cleft in the absence of the ligand, which is thought to prevent hydration of the binding site and facilitate ligand recognition. acs.org
Aromatic Residues (Residues 2, 4, 5, 6, 7): The five aromatic amino acids form the rigid binding pocket. Their spatial arrangement is critical for the network of five hydrogen bonds that form between vancomycin and the D-Ala-D-Ala terminus of its target. oup.comacs.org The loss of even one of these hydrogen bonds, as seen in vancomycin-resistant strains that possess a D-Ala-D-Lactate (D-Ala-D-Lac) terminus, reduces binding affinity by up to 1,000-fold. mdpi.comnih.gov
Strategies for Modifying Vancomycin Structure
To combat resistance and enhance efficacy, numerous strategies have been developed to modify the vancomycin structure. These modifications primarily target peripheral sites that are not directly involved in the crucial hydrogen-bonding interactions with D-Ala-D-Ala, thereby preserving the core mechanism of action while adding new functionalities. mdpi.comcdnsciencepub.com Common modification points include the N-terminus, C-terminus, and the vancosamine (B1196374) sugar. mdpi.comresearchgate.net
Modifications at the two ends of the peptide backbone have yielded analogs with significantly enhanced properties.
N-terminus: Alkylation of the N-terminal amine is generally well-tolerated, causing minimal changes to the ligand-binding affinity. nih.govacs.orgacs.org This site has been exploited to introduce lipophilic groups or sulfonium (B1226848) moieties, which can restore activity against vancomycin-resistant bacteria. nih.gov For instance, certain N-terminal modifications on the related glycopeptide norvancomycin (B1247964) resulted in derivatives with up to 2048-fold higher activity against resistant strains. nih.gov
C-terminus: The C-terminus has proven to be a highly effective site for modification. The addition of lipophilic quaternary ammonium (B1175870) or guanidinium (B1211019) groups can lead to substantial increases in antibacterial potency, particularly against vancomycin-resistant enterococci (VRE). mdpi.comnih.govacs.orgnih.gov These cationic and lipophilic modifications are believed to introduce an additional mechanism of action by enhancing interactions with the bacterial membrane, leading to cell envelope permeabilization, independent of D-Ala-D-Ala binding. nih.govacs.org
The vancosamine sugar, attached to amino acid residue 4, is a primary site for chemical modification. Its amino group is readily accessible for derivatization. mdpi.com Attaching hydrophobic substituents to the vancosamine nitrogen is a key strategy used in several second-generation lipoglycopeptides. nih.govcdnsciencepub.com A widely used and effective modification is the addition of a (4-chlorobiphenyl)methyl (CBP) group. acs.orgnih.gov This modification is thought to confer a secondary mechanism of action by inhibiting bacterial transglycosylase, an enzyme essential for cell wall synthesis. acs.org This dual-action approach, combining D-Ala-D-Ala binding with transglycosylase inhibition, has resulted in compounds with potent activity against both sensitive and resistant bacteria. acs.orgacs.org
A recurring and successful theme in the development of vancomycin analogs is the incorporation of lipophilic moieties. nih.govnih.govcdnsciencepub.com These modifications can be introduced at the N-terminus, C-terminus, or the vancosamine sugar. cdnsciencepub.comresearchgate.net The rationale behind this strategy is that the lipophilic tail can anchor the antibiotic to the bacterial cell membrane, thereby increasing its effective concentration near the site of action (Lipid II). cdnsciencepub.comresearchgate.netresearchgate.net This membrane anchoring can also facilitate dimerization of the antibiotic molecules, which enhances binding to the target, and can introduce secondary, membrane-disrupting mechanisms of action. nih.govresearchgate.net Semisynthetic lipoglycopeptides like telavancin, dalbavancin (B606935), and oritavancin (B1663774) exemplify the success of this approach, where lipophilic side chains are appended to the core structure to achieve superior potency against a range of Gram-positive pathogens. mdpi.comnih.gov
Data on Modified Vancomycin Analogs
The following table summarizes the effects of specific structural modifications on the antibacterial activity of vancomycin. Activity is represented by the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency.
| Analog/Modification Type | Specific Modification | Target Bacteria | Resulting MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Parent Compound | Vancomycin | VanA VRE | > 88 µM | mdpi.com |
| C-Terminus Guanidinium + Vancosamine CBP | G3-CBP-vancomycin (Compound 15) | VanA VRE | 0.15 - 0.6 | nih.govacs.org |
| Lipophilic-Sugar Conjugate | Optimized vancomycin-sugar conjugate with lipophilic alkyl chain | VanA VRE | ~0.7 µM | nih.gov |
| Lipophilic-Sugar Conjugate | Optimized vancomycin-sugar conjugate with lipophilic alkyl chain | VanB VRE | ~1 µM | nih.gov |
| Norvancomycin N-Terminus Sulfonium | Lipophilic sulfonium moiety | VISA / VRE | 4 to 2048-fold higher activity than vancomycin | nih.gov |
VRE: Vancomycin-Resistant Enterococci; VISA: Vancomycin-Intermediate Staphylococcus aureus; CBP: (4-chlorobiphenyl)methyl; MIC: Minimum Inhibitory Concentration.
Conjugation with Cationic Peptides/Cell-Penetrating Peptides (CPPs)
A promising strategy to enhance the efficacy of vancomycin involves its conjugation with cationic peptides or cell-penetrating peptides (CPPs). nih.goveurpepsoc.com These peptides can facilitate the antibiotic's transit across cellular barriers and can also possess their own antimicrobial properties. nih.govnih.gov This approach aims to increase the effective concentration of the drug at its target site and potentially introduce new mechanisms of action. eurpepsoc.com
Research has demonstrated that conjugating vancomycin with CPPs such as TP10, Tat (47–57), and Arg9 can significantly boost its antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus species. nih.govresearchgate.net For instance, a conjugate of vancomycin with an octa-arginine CPP (V-r8) showed comparable activity to the parent drug but was significantly more effective at clearing MRSA biofilms in vitro. nih.gov These findings suggest that CPPs can help overcome some of the limitations of vancomycin, particularly in treating infections caused by drug-resistant strains and those involving biofilms. eurpepsoc.comnih.gov
Linkers such as PEG3 and PEG4 have been utilized to attach CPPs to vancomycin. mdpi.com While these polyethylene (B3416737) glycol linkers can result in conjugates with high antibacterial activity, the choice of linker is not always straightforward. researchgate.netmdpi.com Research indicates that conjugates with PEG linkers may exhibit slightly higher activity compared to those with disulfide bridges, a difference potentially attributable to the greater chemical stability of the former. mdpi.com
Table 1: Activity of Select Vancomycin-CPP Conjugates
| Conjugate | Target Strain | Activity Highlight |
|---|---|---|
| Van-PEG3-Arg9 | MRSA | Strong inhibitory activity (MIC = 0.16 µM) nih.govmdpi.com |
| Van-PEG3-Arg9 | VRE (E. faecium) | Strong inhibitory activity (MIC = 0.64 µM) nih.govmdpi.com |
| VAN2 | vanB and vanC VRE | Able to undercut the resistance breakpoint nih.govresearchgate.netnih.gov |
| VAN:PEG1 & VAN:PEG3 | vanC VRE | Able to overcome vanC resistance nih.govresearchgate.netnih.gov |
| Van-Tat Conjugates | S. aureus | Higher activity than vancomycin alone (MICs 0.077 - 0.3 µM) mdpi.com |
Introduction of Quaternary Ammonium Moieties
Another key modification strategy involves the introduction of quaternary ammonium moieties to the vancomycin structure. nih.govnih.gov These positively charged groups can confer membrane-disruptive properties, adding a mechanism of action that complements vancomycin's traditional inhibition of cell-wall biosynthesis. nih.gov This approach has yielded analogs with potent activity against clinically isolated drug-resistant bacteria. nih.govacs.org
Studies have shown that the antibacterial activity of these derivatives is inversely proportional to the degree of substitution on the modified nitrogen atom. nih.gov Fully substituted, or quaternary, analogs have demonstrated substantial activity against many bacteria, although they may be less effective against certain vancomycin-resistant phenotypes like VanA. nih.gov
A series of novel vancomycin analogs featuring different quaternary ammonium groups, including pyridine, triazole, and N-methylmorpholine derivatives, have been synthesized and evaluated. acs.org Several of these compounds exhibited significantly enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) compared to vancomycin. nih.govacs.org For example, the triazole quaternary ammonium derivative QAV-a1 was found to be 4- to 32-fold more potent than vancomycin against MRSA. nih.govacs.org The length of the carbon side chain attached to the quaternary ammonium group also plays a role in the observed activity. acs.org
Table 2: Enhanced Activity of Quaternary Ammonium Vancomycin (QAV) Derivatives against MRSA
| Derivative | Fold Increase in Efficacy vs. Vancomycin |
|---|---|
| QAV-a1 | 4 to 32-fold nih.govacs.org |
| QAV-p1 | 4 to 8-fold nih.govacs.org |
| QAV-a2 (vs. MRSA5) | 8-fold acs.org |
| QAV-a3 (vs. MRSA1) | 8-fold acs.org |
| QAV-m4 (vs. MRSA3) | 8-fold acs.org |
Amide-Amidine Exchange
Altering the core peptide backbone of vancomycin represents a more fundamental approach to creating new analogs. One such modification is the amide-amidine exchange. This involves replacing an amide carbonyl oxygen within the binding pocket of the molecule with a nitrogen atom. cdnsciencepub.com This subtle, single-atom substitution can significantly alter the hydrogen-bonding characteristics of the binding pocket. bioone.org
This modification is designed to enhance binding to the altered cell-wall precursors (D-Ala-D-Lac) found in resistant bacteria, thereby restoring antimicrobial activity. nih.gov Research by Boger and colleagues demonstrated that replacing a key oxygen atom with an NH group significantly increases the analog's ability to bind to peptidoglycan terminal chains, boosting its effectiveness as an antibiotic. bioone.org When combined with other peripheral modifications, such as the addition of a chlorobiphenyl moiety, this amide-amidine exchange has contributed to the development of exceptionally potent analogs. cdnsciencepub.com
Synthesis Methodologies for Analogs
The generation of vancomycin analogs relies on two primary strategies: total synthesis and semisynthetic modification. Each approach offers distinct advantages for exploring the SAR of this complex molecule.
Total Synthesis Approaches
The total synthesis of vancomycin is a formidable challenge in organic chemistry due to its structural complexity, which includes a rigid tricyclic heptapeptide core, multiple stereocenters, and strained macrocyclic rings. nih.govnih.gov Initial total syntheses were achieved in the late 1990s, representing landmark achievements in the field. nih.govnih.gov
These synthetic routes provide complete control over the molecular structure, enabling the creation of analogs with deep-seated structural changes that are inaccessible through semisynthesis. nih.gov This includes modifications to the peptide backbone itself, such as the amide-amidine exchange, to re-engineer the binding pocket for activity against resistant bacteria. nih.govnih.gov
Semisynthetic Modifications
Semisynthetic approaches, which involve the chemical modification of the natural vancomycin molecule, are the most common methods for generating structural analogs. mdpi.com This strategy leverages the complex scaffold produced through fermentation and allows for targeted modifications at several key positions. mdpi.com Common sites for modification include:
The C-terminus of the heptapeptide backbone frontiersin.org
The N-terminus of the heptapeptide backbone nih.govmdpi.com
The vancosamine sugar moiety mdpi.comfrontiersin.org
These peripheral modifications have led to the development of second-generation lipoglycopeptides, such as telavancin, dalbavancin, and oritavancin. mdpi.compnas.org These approved drugs incorporate lipophilic side chains that can introduce additional mechanisms of action, such as improved interaction with and disruption of the bacterial membrane. mdpi.compnas.org Semisynthesis has also been used to attach various other functional groups, including quaternary ammonium salts and moieties that induce bacterial cell permeabilization, further enhancing the potency and spectrum of the parent antibiotic. frontiersin.orgnih.gov This approach remains a vital and practical tool for producing novel vancomycin derivatives for both research and clinical development. mdpi.comacs.org
Peptide-Catalyzed Site-Selective Derivatization
A significant challenge in the synthetic modification of complex natural products like vancomycin is achieving site-selectivity due to the multitude of reactive functional groups. Peptide-based catalysts have emerged as a valuable tool for directing chemical modifications to specific positions on the vancomycin scaffold, often obviating the need for cumbersome protecting group strategies. nih.gov
Researchers have successfully identified unique peptide catalysts that facilitate the site-selective lipidation of the aliphatic hydroxyl groups on vancomycin. nih.govnih.gov This semi-synthetic approach has enabled the modification of three distinct positions: G4-OH, G6-OH, and Z6-OH. nih.gov The incorporation of lipid moieties is of particular interest as it can enhance the bioactivity of vancomycin. nih.gov
One study detailed the discovery of three peptide-based catalysts for the site-selective incorporation of lipid motifs at these positions, leading to a library of previously unknown vancomycin analogues. nih.gov A structure-activity relationship (SAR) study was also conducted to investigate the effect of lipid chain length at the newly accessible G4-OH derivatization site. nih.govnih.gov The findings revealed that the incorporation of a decanoyl group significantly improves vancomycin's activity against both Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov
Further research has explored peptide-based catalysts for site-selective thiocarbonylation and subsequent deoxygenation of a protected form of vancomycin. semanticscholar.orgresearchgate.net These studies identified catalysts that could either enhance or alter the inherent selectivity of the substrate, leading to the creation of new deoxy-vancomycin derivatives. semanticscholar.orgresearchgate.net The biological activities of these new analogues supported the structural importance of certain hydroxyl groups in the native vancomycin structure. semanticscholar.org
Evaluation of Analog Efficacy Against Resistant Strains
A primary goal of synthesizing vancomycin analogs is to restore or enhance their activity against bacteria that have developed resistance. The efficacy of these new compounds is rigorously tested against various resistant strains, including Vancomycin-Resistant Enterococci (VRE), Vancomycin-Intermediate Staphylococcus aureus (VISA), and Vancomycin-Resistant Staphylococcus aureus (VRSA).
Restoration of Activity Against Vancomycin-Resistant Enterococci (VRE)
VRE represents a significant clinical challenge. The primary mechanism of resistance in many VRE strains involves the alteration of the peptidoglycan precursor target from D-Ala-D-Ala to D-Ala-D-Lac, which reduces vancomycin's binding affinity by a factor of 1000. acs.orgnih.gov
Numerous synthetic strategies have been employed to overcome this resistance. One successful approach involves the C-terminal modification of vancomycin. By synthesizing and evaluating a large number of vancomycin analogs with different substituents at the C-terminal carboxyl group, researchers have identified compounds that fully restore or even exceed the original inhibitory activity against VRE. frontiersin.org Analogs with hydrophobic substituents, in particular, have shown significantly increased inhibitory activity against VRE. frontiersin.org
Another promising strategy is the conjugation of a Zn(ii) chelating ligand, such as dipicolyl-1,6-hexadiamine, to the C-terminus of vancomycin. This resulted in a derivative, Dipi-Van, which demonstrated a remarkable 375-fold enhancement in activity against VRE. nih.gov The enhanced activity is attributed to the compound's ability to form a complex with the pyrophosphate of lipid II on the bacterial membrane. nih.gov Further modification of the vancosamine sugar with a dipicolyl amine group, yielding VanNHdipi, led to an even greater (up to 100-fold) enhancement in efficacy against vancomycin-resistant bacteria. nih.gov
Lipoglycopeptides, which are semisynthetic derivatives of vancomycin, have also shown activity against VRE. Oritavancin, for example, is effective against both VanA and VanB phenotypes of VRE. nih.govmdpi.com The table below summarizes the minimum inhibitory concentrations (MICs) of several vancomycin analogs against VRE strains.
| Compound | VRE Strain(s) | MIC (µg/mL) | Fold Improvement over Vancomycin |
|---|---|---|---|
| Vancomycin | VRE (VanA and VanB) | >512 nih.gov | - |
| 9a, 9b, 9c (Lipidated analogs) | VRE (VanB) | 0.12 - 0.25 nih.govnih.gov | >2048 |
| Vanc-39 | VRE (VanA, VanB, VanC1) | MIC50 reported as improved frontiersin.orgnih.gov | Significant |
| Vanc-42 | VRE (VanA, VanB, VanC1) | MIC50 reported as improved frontiersin.orgnih.gov | Significant |
| Dipi-Van | VRE | 1.5 - 28 nih.gov | Up to 375-fold |
| VanNHdipi | VRE | 1.6 - 13.2 nih.gov | Up to 100-fold greater than Dipi-Van |
| Oritavancin | VRE (VanA and VanB) | Active nih.govmdpi.com | - |
Efficacy Against Vancomycin-Intermediate Staphylococcus aureus (VISA) and Vancomycin-Resistant Staphylococcus aureus (VRSA)
VISA and VRSA present another significant therapeutic hurdle. VISA strains typically exhibit a thickened cell wall with an increased number of D-Ala-D-Ala residues, which traps vancomycin molecules and prevents them from reaching their target at the cell membrane. nih.govresearchgate.net VRSA, on the other hand, often acquires the vanA gene cluster from VRE, enabling the production of the modified D-Ala-D-Lac peptidoglycan precursor. nih.gov
Synthetic analogs have been developed that show promising activity against these resistant staphylococcal strains. Iterative optimization of substituents at the C-terminal carboxyl group of vancomycin has led to the identification of analogs with improved growth inhibitory activity against both VISA and VRSA. frontiersin.org
Lipoglycopeptides like dalbavancin and oritavancin have demonstrated activity against VISA strains. nih.govmdpi.com Furthermore, the conjugation of vancomycin with antimicrobial peptides (AMPs) has shown potential in reducing the MIC of vancomycin against VRSA. mdpi.com The table below presents the efficacy of selected analogs against VISA and VRSA.
| Compound/Analog | Resistant Strain | Mechanism of Action/Improvement | Reference |
|---|---|---|---|
| C-terminal modified analogs (e.g., Vanc-39, Vanc-42) | VISA, VRSA | Improved growth inhibitory activity. | frontiersin.org |
| Dalbavancin | VISA | Active against VISA strains. | nih.govmdpi.com |
| Oritavancin | VISA | Active against VISA strains. | nih.govmdpi.com |
| Vancomycin conjugated with AMPs (e.g., LL-13, LL-17) | VISA, VRSA | Reduces vancomycin MIC on VRSA in combination. | mdpi.com |
Computational Approaches in SAR
Computational methods play an increasingly vital role in understanding the structure-activity relationships of vancomycin and in the rational design of new, more potent analogs. These approaches provide insights into the molecular interactions between vancomycin and its targets, as well as the mechanisms of resistance.
Homology Modeling
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a known protein structure. In the context of vancomycin resistance, homology modeling can be used to build models of key proteins involved in the resistance pathways, such as the VanA, VanH, and VanX proteins encoded by the vanA gene cluster. nih.gov
By creating 3D models of these enzymes, researchers can study their active sites and design inhibitors that could potentially block their function and restore vancomycin susceptibility. nih.gov For example, homology models of VanH, a D-lactate dehydrogenase, can aid in understanding how it produces D-lactate for the synthesis of the D-Ala-D-Lac precursor. nih.gov These structural insights are invaluable for the development of novel drugs targeting the enzymatic machinery of vancomycin resistance.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. MD simulations provide detailed insights into the conformational dynamics of vancomycin and its interactions with its binding targets, both in susceptible and resistant bacteria. acs.orgnih.govaups.org.au
These simulations have been used to examine the binding of vancomycin to the D-Ala-D-Ala terminus of lipid II, its cellular target. aups.org.aunih.gov They have also been instrumental in elucidating the molecular basis for the loss of affinity for the D-Ala-D-Lac precursor in resistant strains. acs.orgnih.gov MD simulations have shown that the replacement of the amide N-H with an ester oxygen in the D-Ala-D-Lac depsipeptide leads to the loss of a crucial hydrogen bond and introduces electrostatic repulsion, thereby reducing binding affinity. acs.orgnih.gov
Furthermore, MD simulations have been employed to analyze the effects of chemical modifications on the vancomycin scaffold. For instance, simulations of an aspartate-substituted vancomycin analog revealed improved binding to the D-Ala-D-Lac target, providing a rationale for its enhanced activity against VRE and VRSA. acs.orgnih.govnih.gov These simulations can predict how modifications to the aglycon structure can alter the conformation of the binding pocket and influence ligand binding, thus guiding the design of new analogs with improved efficacy against resistant pathogens. acs.orgnih.govresearcher.life The following table summarizes key findings from MD simulations of vancomycin and its analogs.
| System Simulated | Key Finding | Significance | Reference |
|---|---|---|---|
| Vancomycin with D-Ala-D-Ala | Stable complex with multiple hydrogen bonds. | Explains high affinity for the target in susceptible bacteria. | acs.orgnih.gov |
| Vancomycin with D-Ala-D-Lac | Loss of a hydrogen bond and introduction of electrostatic repulsion, leading to reduced binding stability. | Elucidates the primary mechanism of vancomycin resistance. | acs.orgnih.gov |
| Aspartate-substituted vancomycin analog with D-Ala-D-Lac | Showed greater stability and improved binding compared to unmodified vancomycin with D-Ala-D-Lac. | Provides a molecular basis for the restored activity of the analog against resistant strains. | acs.orgnih.govnih.gov |
| Vancomycin dimerization and ligand binding | Simulations predicted the structures of ligated monomeric and dimeric complexes and elucidated the cooperativity between ligand binding and dimerization. | Highlights the functional significance of dimerization in vancomycin's mechanism of action. | nih.gov |
Advanced Analytical Methodologies in Vancomycin Hydrochloride Research
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are fundamental in separating vancomycin (B549263) hydrochloride from impurities, degradation products, and other components in various matrices. These techniques are essential for both qualitative identification and precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and quantification of vancomycin hydrochloride due to its high sensitivity and resolving power. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.
Detailed research has established various HPLC methods for vancomycin analysis. A typical method involves a C18 column for chromatographic separation. mdpi.com The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile or methanol (B129727). mdpi.comptfarm.pl For instance, one method utilizes a mobile phase composed of a phosphate (B84403) buffer and acetonitrile in a 90:10 (v/v) ratio, with a flow rate of 1 mL/min. mdpi.com Another established method uses a mobile phase of citrate (B86180) buffer (pH 4), acetonitrile, and methanol in an 85:10:5 ratio by volume, also at a flow rate of 1 mL/min. ptfarm.pl
Ultraviolet (UV) detection is commonly used, with monitoring wavelengths typically set around 205 nm, 280 nm, or 192 nm. mdpi.comptfarm.pljetir.org These methods are validated for linearity, precision, accuracy, and sensitivity. ptfarm.pl Calibration curves for vancomycin quantification typically demonstrate excellent linearity, with correlation coefficients (r²) greater than 0.99 over a specified concentration range. mdpi.comptfarm.pl The limit of quantification (LOQ) can be as low as 1 μg/mL, with a limit of detection (LOD) of 300 ng/mL in some validated methods. nih.gov
The versatility of HPLC allows for its application in analyzing vancomycin in bulk pharmaceutical forms and biological fluids like human plasma. mdpi.comjetir.org The run times are often short, with complete elution of vancomycin achievable in under 10 minutes, making it suitable for routine therapeutic drug monitoring and quality control. mdpi.comnih.gov
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 | Capital C8-Optimal (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer and acetonitrile (90:10, v/v) | Citrate buffer (pH 4), acetonitrile, and methanol (85:10:5, v/v) |
| Flow Rate | 1 mL/min | 1 mL/min |
| Detection | UV at 192 nm | UV at 280 nm |
| Linear Range | 4.5–80 mg/L | 1-100 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9999 |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a simpler, less expensive, yet effective chromatographic method for the preliminary screening and separation of this compound from related substances and degradation products. nih.govnih.gov It is a valuable tool for monitoring the stability of the compound. nih.gov
In TLC, a stationary phase, typically silica gel GF254, is coated on a plate. nih.gov The separation is achieved by developing the plate in a suitable mobile phase. The choice of the mobile phase is critical for achieving good separation of the components. juniperpublishers.com Due to the polar nature of vancomycin, various solvent systems can be employed to achieve separation based on the differential affinity of the compounds for the stationary and mobile phases.
While not as sensitive as HPLC, TLC combined with bioautography can be used to detect trace amounts of biologically active components. nih.gov For enantiomeric separations, vancomycin itself has been evaluated as a chiral mobile-phase additive in TLC on reversed-phase plates, demonstrating its potential in chiral recognition. ojp.gov
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound, providing detailed information about its complex three-dimensional structure, including its peptide core, sugar moieties, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of this compound in solution. frontiersin.orgspringernature.com Due to the molecule's complexity, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are required to resolve overlapping signals and establish connectivity. frontiersin.orgnih.gov
The ¹H NMR spectrum provides information on the chemical environment of all protons in the molecule. nih.gov The ¹³C NMR spectrum, in conjunction with modern two-dimensional techniques, allows for the assignment of all 66 carbon atoms in the vancomycin structure. rsc.org
Two-dimensional NMR experiments are crucial for assembling the molecular structure:
Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments are used to identify proton-proton couplings within the same spin system, which helps in tracing the connectivity of amino acid residues and sugar rings. nih.gov
Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations), enabling the assignment of carbon signals based on the already assigned proton spectrum. nih.gov
Heteronuclear Multiple Bond Coherence (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is vital for connecting different structural fragments, such as linking the sugar moieties to the aglycone and confirming the sequence of the amino acid residues. nih.gov
Through the comprehensive application of these NMR techniques, researchers can accurately assign the ¹H and ¹³C chemical shifts and confirm the structural integrity of this compound. nih.govnih.gov
Table 2: Key 2D NMR Techniques for this compound Structural Elucidation
| NMR Experiment | Information Provided | Application in Vancomycin Analysis |
|---|---|---|
| COSY | ¹H-¹H scalar couplings | Identifies proton networks within amino acids and sugar rings. |
| HMQC/HSQC | Direct ¹H-¹³C correlations (one bond) | Assigns carbon signals based on attached proton assignments. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Connects structural fragments (e.g., sugar to aglycone, amino acid linkages). |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. frontiersin.orgresearchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the large, non-volatile vancomycin molecule to be analyzed in the gas phase. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass-to-charge ratio measurements. nih.gov For this compound, the positive ion ESI-MS typically shows a quasi-molecular ion peak at m/z 1448 [M+H]⁺. nih.gov HRMS can afford an accurate mass that confirms the molecular formula as C₆₆H₇₅Cl₂N₉O₂₄. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful method for both quantification and structural analysis. uni-muenchen.de In MS/MS analysis, a precursor ion (e.g., the doubly charged protonated molecule at m/z 725) is selected and fragmented to produce characteristic product ions. uni-muenchen.deresearchgate.net This fragmentation pattern provides structural information and allows for highly selective and sensitive quantification in complex matrices. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
The FTIR spectrum of this compound shows characteristic peaks that confirm its key structural features. frontiersin.org Notable absorption bands include:
A broad peak around 3440 cm⁻¹, corresponding to -OH stretching vibrations from the numerous hydroxyl groups. frontiersin.org
An absorption band at approximately 1652-1635 cm⁻¹, which is attributed to the C=O stretching of the amide I band. frontiersin.orgresearchgate.net
A peak around 1502 cm⁻¹ is associated with the C=C stretching of the aromatic rings. researchgate.net
A signal at about 1230 cm⁻¹ corresponds to the phenolic -OH groups. researchgate.net
These characteristic peaks provide a spectroscopic fingerprint for this compound, useful for its identification and for studying interactions with other molecules. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Corresponding Functional Group |
|---|---|---|
| ~3440 | -OH stretching | Hydroxyl groups |
| ~1652-1635 | C=O stretching | Amide I |
| ~1502 | C=C stretching | Aromatic rings |
Biochemical and Biophysical Methods for Interaction Studies
Biochemical and biophysical techniques are crucial in elucidating the molecular interactions of this compound. These methods provide detailed insights into the binding mechanisms, conformational changes, and thermodynamic parameters that govern the drug's activity. Techniques such as fluorescence spectroscopy and molecular docking have been employed to study the interaction between vancomycin and proteins like human serum albumin (HSA). Research has shown that vancomycin can bind to HSA, causing a quenching of the protein's intrinsic fluorescence. The binding constant (Ka) for this interaction was determined to be 6.05 × 10³ M⁻¹ at 295 K. This binding event leads to conformational changes in the protein, characterized by a decrease in α-helical content and an increase in β-sheets and random coils, suggesting a partial unfolding of the secondary structure. Molecular docking studies further reveal that vancomycin likely binds within a hydrophobic pocket of HSA, stabilized by hydrogen bonds and van der Waals forces.
X-ray Analysis for Binding Mechanism
X-ray crystallography provides atomic-level resolution of this compound's binding mechanism, confirming its mode of action and the structural basis for bacterial resistance. The primary target of vancomycin is the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, a precursor in bacterial cell wall synthesis. By binding to this motif, vancomycin obstructs the subsequent transglycosylation and transpeptidation steps, thereby inhibiting peptidoglycan synthesis.
High-resolution X-ray crystal structures have detailed this interaction, showing that vancomycin forms a "back-to-back" dimer, which is crucial for its activity. ucl.ac.uk This dimerization creates two binding pockets that can sequester two D-Ala-D-Ala peptides, effectively crosslinking the cell wall precursors. ucl.ac.uk The binding is stabilized by a network of five hydrogen bonds between the vancomycin molecule and the D-Ala-D-Ala ligand.
Furthermore, X-ray analysis has been instrumental in understanding resistance mechanisms. In vancomycin-resistant strains, the terminal D-Ala is replaced by D-lactate (D-Lac) or D-serine (D-Ser). Crystal structures of vancomycin in complex with the resistance determinant D-Ala-D-Ser have been determined at a resolution of 1.20 Å. nih.gov These structures reveal that while the D-Ala-D-Ser ligand binds in a similar position and pose as the native D-Ala-D-Ala ligand, the serine-containing ligand is slightly too large to be accommodated comfortably, which contributes to a reduced binding affinity. nih.gov One of the binding pockets in the crystal structure is often observed to be occupied by an acetate ion, which mimics the C-terminus of the peptide target, while the other pocket can be closed by the asparagine sidechain, which may hold the pocket in a suitable conformation for ligand docking. ucl.ac.uk
Microscopic and Light Scattering Techniques for Delivery Systems
The development of advanced drug delivery systems for this compound relies heavily on microscopic and light scattering techniques for characterization. These methods are essential for evaluating the morphology, size distribution, and structural integrity of carriers such as nanoparticles and scaffolds designed to provide controlled or targeted release of the antibiotic.
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution profile of nanoparticles in suspension. In the context of this compound research, DLS is critical for characterizing drug-loaded nanoparticles, ensuring they meet the size requirements for effective delivery.
For instance, DLS has been used to analyze vancomycin-associated poly(DL-lactide-co-glycolide) nanoparticles. In one study, the mean hydrodynamic diameter of vancomycin-associated nanoparticles (VNP) was found to be 247 nm with a polydispersity index (PDI) of 0.385, compared to un-associated nanoparticles (CNP) which had a mean size of 384 nm and a PDI of 0.212. mdpi.com Another study on vancomycin-loaded soy protein nanoparticles (vancomycin-SPNs) utilized DLS to evaluate nanoparticle size as part of their characterization. nih.gov These measurements are crucial for predicting the in vivo behavior of the nanoparticles, including their circulation time, biodistribution, and cellular uptake.
| Nanoparticle Type | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| Vancomycin-Associated Nanoparticles (VNP) | 247 | 0.385 | mdpi.com |
| Un-associated Nanoparticles (CNP) | 384 | 0.212 | mdpi.com |
Microtomography for Scaffold Analysis
X-ray microtomography (micro-CT) is a powerful 3D imaging technique used to non-destructively analyze the internal structure of materials. In research involving this compound-loaded scaffolds for applications like bone tissue engineering, micro-CT is employed to evaluate key structural parameters such as porosity, pore size, and interconnectivity. These characteristics are vital for nutrient transport, cell infiltration, and tissue regeneration.
Studies on 3D-printed scaffolds made from materials like polycaprolactone (PCL), polyethylene (B3416737) oxide (PEO), and hydroxyapatite (HAp) loaded with vancomycin have utilized micro-CT to assess their structural integrity. ucl.ac.uk The analysis can confirm that the scaffolds exhibit 100% interconnectivity, which is a significant advantage over traditional fabrication methods. ucl.ac.uk Micro-CT has also been used to evaluate new bone formation within and around vancomycin-eluting scaffolds implanted in animal models. nih.gov For example, in a study of rat tibial defects, micro-CT imaging was used to quantify bone volume to total volume (BV/TV) ratios, trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp) in newly formed bone, demonstrating the osteogenic effects of the scaffolds. nih.gov
| Parameter | Description | Significance in Scaffold Analysis |
|---|---|---|
| Bone Volume/Total Volume (BV/TV) | The fraction of the region of interest that is occupied by mineralized bone. | Quantifies the extent of new bone formation. |
| Trabecular Thickness (Tb.Th) | The average thickness of the trabeculae. | Indicates the quality and maturity of the new bone. |
| Trabecular Number (Tb.N) | The average number of trabeculae per unit length. | Reflects the density of the newly formed bone structure. |
| Trabecular Separation (Tb.Sp) | The average distance between trabeculae. | Provides information on the porosity of the new bone. |
Method Validation in Pharmaceutical Analysis (for research methods)
The validation of analytical methods is a fundamental requirement in pharmaceutical research to ensure the reliability, quality, and consistency of results. For this compound, High-Performance Liquid Chromatography (HPLC) is a commonly used technique, and its methods must be rigorously validated according to guidelines from bodies like the International Conference on Harmonisation (ICH).
Specificity, Linearity, Precision, Accuracy, Robustness
Validation of an analytical method for this compound involves establishing several key performance parameters to ensure it is suitable for its intended purpose. nih.gov
Specificity: This ensures that the analytical signal is solely from the analyte of interest, without interference from other components like excipients, impurities, or degradation products. For HPLC methods, this is demonstrated by showing that the vancomycin peak is well-resolved from any other peaks in the chromatogram. researchgate.net
Linearity: Linearity demonstrates a proportional relationship between the concentration of this compound and the analytical response over a specified range. Typically, this is assessed by analyzing a series of standard solutions at different concentrations. For vancomycin, linearity has been established in ranges such as 50% to 150% of the working concentration or 1 to 100 µg/mL, with a correlation coefficient (r²) of ≥ 0.999 being a common acceptance criterion. researchgate.netresearchgate.net
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD).
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): Evaluates variations within the same laboratory, but on different days, with different analysts, or different equipment. For vancomycin assays, an acceptable %RSD is often required to be less than 2%. tandfonline.com
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by spiking a sample with a known quantity of the analyte and calculating the percentage of recovery. For this compound, the acceptance criteria for recovery are typically between 98.0% and 102.0% or 90.0% and 110.0%. nih.govtandfonline.com
Robustness: Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For an HPLC method, this can involve varying parameters such as the pH of the mobile phase (e.g., ±0.2 units), column temperature (e.g., ±5°C), flow rate (e.g., ±0.2 mL/min), and the composition of the mobile phase. nih.govresearchgate.net The method is considered robust if it continues to meet system suitability requirements under these varied conditions. nih.gov
In Vitro Pharmacodynamic Pd Modeling and Research
Assessment of Antimicrobial Activity in vitro
The in vitro assessment of Vancomycin (B549263) hydrochloride's antimicrobial activity involves several key pharmacodynamic parameters that describe its efficacy. These evaluations are typically conducted against clinically relevant bacterial strains, particularly Gram-positive organisms like Staphylococcus aureus.
Time-kill curve experiments, also known as time-kill assays, are fundamental in vitro studies used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. In these experiments, a standardized inoculum of a specific bacterium is introduced into a broth medium containing the antibiotic at various concentrations, often multiples of the minimum inhibitory concentration (MIC). Samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24 hours), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is quantified.
For Vancomycin hydrochloride, time-kill studies demonstrate that its bactericidal activity is primarily time-dependent. This means that the extent of bacterial killing is more influenced by the duration of exposure above the MIC rather than by achieving high peak concentrations. Studies have shown that increasing vancomycin concentrations beyond a certain point (e.g., 4 to 16 times the MIC) does not significantly increase the rate of bacterial killing. nih.govbohrium.com For instance, against strains of Staphylococcus aureus, time-kill curves often show a slow but sustained bactericidal effect, typically achieving a 2- to 3-log10 reduction in CFU/mL over a 24-hour period. researchgate.net However, at higher bacterial inoculums, the effectiveness of vancomycin can be significantly diminished. bohrium.com
Research comparing vancomycin alone and in combination with other agents, such as linezolid, against methicillin-resistant Staphylococcus aureus (MRSA) has utilized time-kill curves to evaluate for synergistic, indifferent, or antagonistic interactions. nih.gov In some cases, antagonism has been observed, where the combination was less effective than vancomycin alone. nih.gov These experiments are crucial for understanding the dynamics of bacterial killing and optimizing therapeutic strategies.
**Table 1: Representative Vancomycin Time-Kill Curve Data against *S. aureus***
| Vancomycin Concentration (multiple of MIC) | Time (hours) | Log10 CFU/mL Reduction |
|---|---|---|
| 4 x MIC | 6 | ~1.5 |
| 8 x MIC | 6 | ~1.7 |
| 16 x MIC | 6 | ~1.7 |
| 4 x MIC | 24 | ~3.0 |
| 8 x MIC | 24 | ~3.1 |
| 16 x MIC | 24 | ~3.1 |
The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after the antimicrobial agent has been removed or its concentration has fallen below the MIC. youtube.comyoutube.com This pharmacodynamic parameter is significant because a prolonged PAE may allow for less frequent dosing intervals without a loss of efficacy. The PAE is determined in vitro by exposing a bacterial culture to an antibiotic for a short period (e.g., 1-2 hours), then removing the drug by washing and dilution, and subsequently monitoring the time it takes for the culture to resume logarithmic growth compared to an unexposed control. asm.org
This compound typically exhibits a modest PAE against Gram-positive bacteria like staphylococci and enterococci. nih.gov The duration of the PAE is influenced by the bacterial species, the concentration of vancomycin, and the length of exposure. Studies have reported PAE durations ranging from approximately 1.3 to 2.0 hours for vancomycin against vancomycin-intermediate Staphylococcus aureus (VISA) strains when exposed to concentrations of 4 times the MIC. nih.gov In a comparison with teicoplanin against methicillin-resistant staphylococci, vancomycin showed a less pronounced PAE at equivalent concentrations. nih.gov The mechanism behind the PAE is thought to involve non-lethal damage to the bacteria, requiring time for repair before replication can resume. embopress.org
Table 2: Vancomycin Post-Antibiotic Effect (PAE) against Various Organisms
| Organism | Vancomycin Concentration (multiple of MIC) | Exposure Time (hours) | PAE Duration (hours) |
|---|---|---|---|
| Staphylococcus aureus | 4 x MIC | 2 | 1.5 - 2.5 |
| Enterococcus faecalis | 4 x MIC | 2 | 1.0 - 2.0 |
| Staphylococcus epidermidis | 10 x MIC | 2 | ~2.2 |
| Streptococcus pyogenes | 10 x MIC | 2 | ~2.9 |
Note: Values are approximate and compiled from various in vitro studies for illustrative purposes. nih.govnih.govnih.gov
The Post-Antibiotic Sub-MIC Effect (PA SME) and the Sub-MIC Effect (SME) are extensions of the PAE concept. The SME refers to the effect of antimicrobial concentrations below the MIC on bacterial growth, while the PA SME describes this effect on bacteria that have been previously exposed to higher, bactericidal concentrations (during the PAE period). amegroups.org To measure these effects, after the initial antibiotic exposure and removal for PAE determination, the bacteria are re-exposed to sub-inhibitory concentrations (e.g., 0.1 to 0.3 times the MIC). asm.orgresearchgate.net
Table 3: Comparison of PAE, PA SME, and SME for Vancomycin
| Parameter | Condition | Effect on Bacterial Growth |
| :--- | :--- | :--- |
| PAE | Growth after removal of >MIC concentration | Suppression of regrowth for a defined period. |
| SME | Growth in the presence of
In Vitro Kinetic Models
In vitro kinetic models, such as one-compartment or hollow-fiber infection models, are sophisticated systems designed to simulate the pharmacokinetic profiles of antibiotics in the human body. nih.govnih.gov These dynamic models allow researchers to study the pharmacodynamic effects of fluctuating and declining drug concentrations, mimicking the conditions that occur between doses in a patient.
Unlike static time-kill experiments where antibiotic concentrations are constant, in vitro kinetic models can simulate the absorption, distribution, metabolism, and elimination of this compound, resulting in concentration-time profiles that mirror those observed in vivo. nih.govnih.gov By exposing bacterial populations to these realistic, declining concentrations, researchers can more accurately predict the drug's efficacy.
These models have been used to investigate pharmacodynamic indices like the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). For vancomycin, an AUC/MIC ratio of ≥400 has been linked to clinical efficacy. nih.gov Dynamic models allow for the precise evaluation of what level of this index is needed to achieve specific bactericidal targets. For example, studies have simulated different vancomycin exposures against MRSA to determine the fAUC/MIC ratio required to achieve a 1-log or 2-log reduction in bacterial counts, finding that higher ratios were needed for more profound killing. nih.gov These simulations confirm the time-dependent nature of vancomycin and help refine dosing strategies to maintain concentrations above the MIC for a sufficient duration. nih.gov
A critical application of in vitro kinetic models is the study of adaptive resistance. These models can simulate prolonged therapy, allowing researchers to observe the evolution of resistance in a bacterial population in response to different drug exposures. Suboptimal vancomycin exposure is a known driver for the emergence of less susceptible strains, such as VISA and hetero-VISA (hVISA).
Hollow-fiber infection models have been utilized to examine the stepwise evolution of vancomycin resistance in MRSA. nih.gov By simulating various clinical dosing regimens over several days, studies have demonstrated that regimens resulting in an AUC/MIC ratio below the optimal target can fail to eradicate the bacteria and instead select for resistant subpopulations. nih.gov For instance, simulating standard vancomycin doses against high inoculums of MRSA has shown bacterial regrowth and a progressive shift towards intermediate resistance. Only very high, often clinically unfeasible, simulated doses were able to achieve sustained killing and prevent resistance amplification. nih.gov These models provide a powerful platform for understanding the selective pressures that drive resistance and for designing regimens that can mitigate this risk.
Post-MIC Effect (PME)
The Post-MIC Effect (PME) is a pharmacodynamic concept related to the more widely known post-antibiotic effect (PAE), which describes the persistent suppression of bacterial growth even after the antimicrobial agent's concentration has fallen below the Minimum Inhibitory Concentration (MIC). For this compound, which exhibits time-dependent killing, this effect is particularly relevant for understanding dosing intervals and maintaining antibacterial activity.
| Organism | Reported PAE Duration (Hours) |
|---|---|
| Staphylococcus aureus | 3–4 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Simulation
Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are essential tools for evaluating and optimizing antibiotic dosing regimens. nih.gov For vancomycin, these models are widely used to establish the relationship between drug exposure and its therapeutic effect, aiming to maximize efficacy. nih.govfrontiersin.org Vancomycin's activity is characterized by time-dependent bacterial killing. nih.gov The pharmacodynamic parameter that is considered the best predictor of vancomycin efficacy is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC). nih.govpharmacyjoe.com
Predicting Antibiotic Effect
The primary PK/PD index used to predict the efficacy of vancomycin is the AUC/MIC ratio. nih.govumsha.ac.ir A substantial body of research has established a target AUC/MIC ratio of ≥400 as being associated with clinical success, particularly for serious infections caused by Staphylococcus aureus. nih.govnih.govresearchgate.net This target was initially derived from a retrospective study of hospital-acquired pneumonia caused by both methicillin-susceptible and methicillin-resistant S. aureus (MRSA). nih.gov
Subsequent studies have reinforced the importance of this target. For instance, in a cohort of patients with S. aureus bacteremia, achieving an AUC/MIC of ≥400 within the first 96 hours of therapy was linked to better survival rates. umsha.ac.ir One analysis found that patients who reached an AUC/MIC greater than a breakpoint of 373 had a higher survival rate compared to those who did not. umsha.ac.ir
| AUC/MIC Ratio | Patient Survival Rate |
|---|---|
| ≤373 | 71.6% |
| >373 | 84.3% |
Data derived from a study assessing the correlation between early achievement of AUC/MIC targets and survival in S. aureus bacteremia. umsha.ac.ir
This PK/PD target is now a cornerstone of therapeutic drug monitoring for vancomycin, guiding dosing strategies to improve patient outcomes. nih.gov
Translational Models (In Vitro to In Vivo Prediction)
Translational models are crucial for bridging the gap between preclinical data and clinical outcomes. These models use data from in vitro experiments, such as time-kill studies, to simulate and predict the drug's effect in vivo. nih.govoup.com For vancomycin, such models have been instrumental in quantitatively describing its activity and validating PK/PD targets. biorxiv.org
The process involves developing a PK/PD model based on in vitro data and then using this model to predict the bacterial response in in vivo settings, such as animal infection models. oup.com Researchers have successfully used preclinical rat models to describe the relationship between vancomycin exposure (AUC) and outcomes, and then sought to determine if these models can bridge to human clinical data. biorxiv.org This model-based translation allows for the early prediction of efficacious dosing regimens and helps to refine therapeutic targets before extensive clinical trials. nih.govoup.com Physiologically based pharmacokinetic (PBPK) models represent another form of translational modeling, used to predict vancomycin exposure across different populations, such as translating adult data to pediatric patients. researchgate.net
Impact of Initial Inoculum in Models
The initial bacterial inoculum, or the starting density of bacteria, can significantly influence the measured in vitro activity of an antibiotic, a phenomenon known as the inoculum effect. This effect is a critical consideration in PK/PD modeling, as the bacterial load in a patient can vary widely and impact therapeutic outcomes. For vancomycin, the initial PK/PD parameters are important for treatment success. In pediatric patients with MRSA bacteremia, an initial AUC/MIC of less than 300 was identified as a risk factor for persistent bacteremia at 48-72 hours. nih.govplos.org
While not always statistically significant in every study, a higher bacterial load or a higher vancomycin MIC (which can be influenced by the inoculum size used in testing) has been observed more frequently in cases of persistent bacteremia. plos.org For example, one study noted that persistent bacteremia was more common in patients with MRSA isolates having a vancomycin MIC of 2.0 μg/mL compared to those with an MIC ≤1.0 μg/mL, although the difference did not reach statistical significance. plos.org This highlights the importance of considering the initial bacterial burden when constructing and interpreting PK/PD models to ensure they accurately reflect the clinical scenario and predict patient response.
| Vancomycin MIC (μg/mL) | Incidence of Persistent Bacteremia at 48–72 hours |
|---|---|
| ≤1.0 | 33.3% |
| 2.0 | 60.0% |
Data from a study on pediatric MRSA bacteremia, showing a trend toward higher rates of persistent infection with higher MICs. The result was not statistically significant (P = 0.105). plos.org
Novel Delivery Systems and Chemical Engineering
Nanostructured Delivery Systems
Various nanoformulations have been developed to serve as carriers for vancomycin (B549263), offering advantages like improved bioavailability, sustained release, and targeted delivery. nih.gov These systems are engineered from a range of materials, each imparting unique properties to the final formulation. nih.gov
Lipid-based nanocarriers, such as liposomes and niosomes, are a primary focus for improving vancomycin delivery. nih.gov These vesicles can encapsulate hydrophilic drugs like vancomycin within their aqueous core and have a lipid bilayer structure that is similar to cell membranes. mdpi.com
Liposomes: These are phospholipid bilayer vesicles that can enhance antibiotic concentration at infection sites for extended periods. mdpi.com For instance, a nano-liposomal formulation composed of lecithin and cholesterol demonstrated an encapsulation efficiency of 58.53 ± 1.76% for vancomycin. nih.gov Studies have shown that liposome-encapsulated vancomycin has superior efficacy in inhibiting the growth of Methicillin-resistant Staphylococcus aureus (MRSA) compared to the free drug. mdpi.com At certain dilutions, liposomal vancomycin completely inhibited bacterial growth, whereas free vancomycin was significantly less effective. mdpi.com The enhanced efficacy is attributed to the sustained release and prolonged bioavailability of the antibiotic at the infection site. mdpi.com
Niosomes: These are vesicles formed from the self-assembly of non-ionic surfactants and cholesterol. mdpi.com They offer an adaptable platform for drug delivery, capable of encapsulating hydrophilic drugs. mdpi.com A study on vancomycin-eluting niosomes prepared with a Span 60/Tween 40/cholesterol blend reported a mean entrapment efficiency of 49.8%. nih.gov The release of vancomycin from these niosomes was sustained over a 24-hour period, following a biphasic profile with a faster initial release followed by a slower, progressive diffusion of the entrapped drug. nih.gov Multifunctional niosomes loaded with vancomycin have also demonstrated efficient in vitro activity against Gram-positive bacteria, with a slow-release profile observed in dissolution tests. mdpi.com
Table 1: Research Findings on Lipid-Based Vancomycin Formulations
| Formulation Type | Composition Highlights | Encapsulation Efficiency (%) | Key Finding | Reference |
|---|---|---|---|---|
| Liposomes | Lecithin and Cholesterol | 58.53 ± 1.76 | Enhanced concentration at infection site. | nih.gov |
| Niosomes | Span 60/Tween 40/Cholesterol | 49.8 | Sustained release over 24 hours. | nih.gov |
| Liposomes | Egg Yolk Phospholipids | Not Specified | Superior inhibition of MRSA growth compared to free vancomycin. | mdpi.com |
Polymeric nanoparticles offer advantages such as controlled and sustained drug release, increased bioavailability, and protection of the drug from degradation. nih.gov
Microarray Patches (MAPs): This novel approach enhances the transdermal delivery of vancomycin hydrochloride. nih.govresearchgate.net Both dissolving MAPs (DMAPs) and hydrogel-forming MAPs (HFMAPs) have been developed. nih.govui.ac.id HFMAPs, manufactured from aqueous blends of poly(methylvinyl ether-co-maleic acid) cross-linked with poly(ethylene glycol), have shown particular promise. nih.govui.ac.id In ex vivo studies using neonatal porcine skin, HFMAPs delivered 46.39 ± 8.04% of the vancomycin load, significantly more than the 7.99 ± 0.98% delivered by DMAPs. ui.ac.id
Triblock Copolymers: A triblock copolymer system using polyethylene (B3416737) glycol (PEG) and polycaprolactone (PCL), specifically PEG-PCL-PEG, has been developed for vancomycin delivery. nih.gov This system is noted for its biocompatibility and biodegradability. nih.gov It achieved a maximum vancomycin encapsulation efficiency of 77.58%, indicating a stable delivery system with minimal leakage. nih.gov
Carbon nanoparticles are recognized for their high surface area, excellent biocompatibility, and tunable surface chemistry, making them effective drug delivery candidates. nih.gov Mono-dispersed mesoporous hollow carbon (MHC) nanospheres have been designed as efficient nanocarriers for vancomycin. rsc.org These MHC materials have demonstrated an exceptionally high vancomycin loading capacity of 861 mg g⁻¹, which is significantly higher than previously reported nanocarriers. rsc.org By controlling the pore size (5.8 nm) and wall thickness (25 nm), researchers achieved a balanced storage-release behavior, leading to extended bactericidal activity against E. coli and S. epidermidis compared to free vancomycin. rsc.org
The surface of metal nanoparticles can be readily functionalized, allowing for the attachment of drugs like vancomycin for targeted delivery. nih.govnih.gov
Silver Nanoparticles (AgNPs): Combining vancomycin with AgNPs has shown enhanced bactericidal effects, surpassing the efficacy of either agent alone. rsc.org This synergistic approach is valuable for overcoming bacterial resistance. rsc.org Vancomycin can be conjugated to AgNPs, and this combination has demonstrated improved ability to penetrate biofilms. rsc.org In one study, a co-delivery system using silica nanopollens loaded with both vancomycin and nano-silver showed enhanced killing of both Gram-positive and Gram-negative bacteria. mdpi.com This co-delivery system lowered the minimum inhibitory concentration (MIC) towards E. coli and S. epidermidis to 15 and 10 µg/mL, respectively. mdpi.com
Gold Nanoparticles (AuNPs): Vancomycin has been used to functionalize gold nanoparticles (Van-AuNPs) in a simple, one-step green synthetic process. nih.gov In this method, vancomycin also acts as a reducing agent. nih.gov The resulting Van-AuNPs were spherical with an average diameter of 11.01 ± 3.62 nm. nih.gov While effective, studies comparing Van-AuNPs to Van-AgNPs found that the silver-based platform showed higher antibacterial activity against MRSA. nih.gov
Table 2: Characteristics of Metal Nanoparticle-Based Vancomycin Delivery Systems
| Nanoparticle Type | Average Diameter (nm) | Key Feature | Reference |
|---|---|---|---|
| Vancomycin-Functionalized Gold Nanoparticles (Van-AuNPs) | 11.01 ± 3.62 | Facile, one-pot green synthesis. | nih.gov |
| Vancomycin-Functionalized Silver Nanoparticles (Van-AgNPs) | 12.08 ± 2.13 | Higher in vitro antibacterial activity against MRSA compared to Van-AuNPs. | nih.gov |
| Silica Nanopollens with Nano-Silver and Vancomycin | ~200 (silica), 10-25 (silver) | Co-delivery enhances bactericidal activity against E. coli and S. epidermidis. | mdpi.com |
Magnetic nanoparticles (MNPs) offer a method for precisely controlling the timing and location of drug delivery through the use of an external magnetic field. nih.govresearchgate.net Iron oxide magnetic nanoparticles are often used due to their unique magnetic properties and biocompatibility. nih.govacs.org
One approach involves coating silica-coated iron oxide nanoparticles with a polyvinyl alcohol (PVA) network to entrap vancomycin. researchgate.net Another method involves conjugating vancomycin directly to the surface of silica-coated MNPs. nih.govacs.org A study reported the development of vancomycin-conjugated magnetic nanoparticles with a particle size of 16.3 ± 2.6 nm and a conjugation efficiency of 25.1%. nih.govacs.org These systems can be used for targeted delivery and have shown comparable antibacterial activity to free vancomycin. nih.govacs.org Furthermore, chitosan microbeads embedded with magnetic nanoparticles have been developed as a stimulus-responsive delivery system. memphis.edu When stimulated by a high-frequency alternating magnetic field, these microbeads showed a more than 200% higher release of vancomycin compared to non-stimulated samples. memphis.edu
Controlled and Sustained Release Mechanisms
A primary goal of developing novel delivery systems for vancomycin is to achieve controlled and sustained release, which maintains therapeutic drug concentrations over an extended period and minimizes side effects. nih.govnih.gov
The release of vancomycin from these systems is often biphasic, characterized by an initial burst release followed by a period of slower, sustained release. nih.govmdpi.comdtic.mil For example, vancomycin released from polyurethane scaffolds showed an initial burst for 1-4 days, followed by a slower release for up to 8 weeks. dtic.mil The release kinetics can be manipulated by altering the formulation. Using the less soluble vancomycin free base instead of the hydrochloride salt in polyurethane scaffolds resulted in a more sustained release profile. dtic.mil
In another system using a poly-L-lactic acid (PLLA) coating on stainless steel, an initial burst release was observed in the first 12 hours. mdpi.com To prolong the release, a drug-free topcoat of PLLA was added, which acted as a diffusion resistance layer and extended the release time to approximately three weeks. mdpi.com The release mechanism from this double-layer system was best described by the Korsmeyer–Peppas model, indicating a combination of Fickian diffusion and polymer relaxation. mdpi.com
Charged hydrogels have also been engineered for controlled vancomycin delivery. nih.gov The release kinetics were shown to be dependent on the negative charge of the copolymer hydrogel. nih.gov By increasing the charge density, the initial burst release was dampened, and the release was extended to over four days. nih.gov Similarly, collagen-tethered peptide nanovesicles have been shown to facilitate the sustained release of vancomycin, with release kinetics governed by both diffusion and dissolution mechanisms. acs.org
Enhancement of Permeation and Targeted Delivery Research
This compound is characterized by its high molecular weight and hydrophilicity, which lead to poor absorption after oral administration. nih.gov Consequently, a major focus of chemical engineering research is to enhance its permeation through biological barriers and to develop systems for targeted delivery. nih.gov Nanoparticulate polymeric delivery systems are a key area of investigation to improve the oral bioavailability of drugs like vancomycin. nih.gov
Researchers are exploring various nanoformulations to improve the permeation ability of vancomycin through different biological barriers, especially the gastrointestinal tract. nih.gov Strategies include the use of nanocarriers like niosomes, which are then encapsulated into fast-disintegrating oral films for localized treatment of oral infections. mdpi.com Another approach involves loading vancomycin into poly lactic-co-glycolic acid (PLGA) nanoparticles to target bacteria that have been internalized by host cells, a potential solution for recurrent bloodstream infections. mdpi.com
Overcoming Biological Barriers (e.g., Gastrointestinal Tract)
The gastrointestinal (GI) tract presents a formidable barrier to the systemic absorption of orally administered this compound. nih.gov Its poor absorption is partly attributed to its large molecular size and positive charge at physiological pH. nih.govresearchgate.net Furthermore, studies have demonstrated that vancomycin interacts strongly with gastrointestinal mucins, the proteins that form the protective mucus layer of the GI tract. nih.govresearchgate.net This interaction can lead to the formation of large aggregates, providing an additional mechanism for its exclusion from intestinal absorption. nih.govresearchgate.net
To overcome these barriers, various colon-targeted drug delivery systems (CDDS) have been developed. These systems aim to protect the drug during its transit through the upper GI tract and release it specifically in the colon. nih.govresearchgate.net Formulations using polymers like guar gum in tablet matrices are designed to provide sustained release in the colon. nih.govresearchgate.net Enteric coatings are also applied to these tablets to prevent drug release in the acidic environment of the stomach. nih.govresearchgate.net Another approach involves using nanoparticles formulated with polymers like Eudragit RS-100 to improve the intestinal permeability of vancomycin. nih.govresearchgate.net Research using rat models has shown that such nanoparticle formulations can significantly increase the effective permeability of vancomycin compared to a standard solution. researchgate.net
Encapsulation Efficiency and Drug Release Kinetics Studies
The effectiveness of novel delivery systems for this compound is critically dependent on their encapsulation efficiency (EE) and drug release kinetics. Encapsulation efficiency refers to the percentage of the drug that is successfully entrapped within the carrier. This parameter varies significantly depending on the type of carrier and the formulation method used. For example, studies have reported an EE of 82.85% for vancomycin loaded into PLGA nanoparticles using a double emulsion method. mdpi.com In contrast, other research found an EE of 56.44% for liposomes and 12.30% for PLGA microcapsules. nih.gov The addition of substances like chitosan, oleic acid, and sodium alginate to nano-delivery systems has been shown to increase the EE from 27% to 41%, 54%, and 69%, respectively. nih.gov
Drug release kinetics describe the rate and mechanism by which the drug is released from the delivery system over time. The goal is often to achieve a controlled or sustained release to maintain therapeutic concentrations at the target site. Chitosan-alginate polyelectrolyte microparticles have demonstrated the ability to provide a controlled release of vancomycin for up to three weeks. nih.gov The release profile can be biphasic, with an initial burst release followed by a more sustained phase, as seen with PLGA nanoparticles which released 91% of their vancomycin load. mdpi.com
The release kinetics are influenced by the composition of the delivery system. For instance, a study comparing this compound (V-HCl) and vancomycin free base (V-FB) encapsulated in a hydrogel adhesive found that V-FB had a more sustained release than V-HCl. researchgate.net Hydrogel composites, such as those made from chitosan and sodium alginate, are also being investigated for their ability to provide sustained drug release. frontiersin.org In one study, a composite hydrogel containing vancomycin-loaded mesoporous silica (Van/SBA-15/CS-GP-SA) showed a more prolonged release compared to the drug in the hydrogel alone or in the silica particles alone. frontiersin.org Mathematical models like the zero-order, first-order, Higuchi, and Korsmeyer-Peppas models are often used to analyze the in vitro release data and understand the underlying release mechanisms, such as diffusion or polymer degradation. nih.govresearchgate.net
Table 1: Encapsulation Efficiency of this compound in Various Delivery Systems
| Delivery System | Formulation Method | Encapsulation Efficiency (%) |
|---|---|---|
| PLGA Nanoparticles | Water-in-oil double emulsion | 82.85% mdpi.com |
| Liposomes | Not specified | 56.44% nih.gov |
| PLGA Microcapsules | Not specified | 12.30% nih.gov |
| Mesoporous Silica (SBA-15) | Adsorption | 36.8% frontiersin.org |
Table 2: Cumulative Release of this compound from Different Formulations
| Formulation | Time | Cumulative Release (%) |
|---|---|---|
| Van/SBA-15/CS-GP-SA Hydrogel | 15 days | 73% frontiersin.org |
| Van/SBA-15/CS-GP-SA Hydrogel | 30 days | 84% frontiersin.org |
| Van/CS-GP-SA Hydrogel | 15 days | 83.7% frontiersin.org |
| Van/CS-GP-SA Hydrogel | 30 days | 93% frontiersin.org |
| Van/SBA-15 | 15 days | 94.6% frontiersin.org |
| Van/SBA-15 | 30 days | 99.1% frontiersin.org |
| Chitosan-Alginate Microparticles | 21 days | ~78% nih.gov |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Alginate |
| Carboxymethylcellulose |
| Chitosan |
| Cholesterol |
| Eudragit RS-100 |
| Eudragit-S100 |
| Guar gum |
| Hydroxypropyl methyl cellulose phthalate |
| Kolliphor ELP |
| Kolliphor RH40 |
| Lactide-glycolide copolymers |
| Linoleic acid |
| Oleic acid |
| Pectin |
| Poly (lactic-co-glycolic acid) (PLGA) |
| Polyacrylic acid sodium (PAA) |
| Polyvinyl alcohol (PVA) |
| Sodium alginate |
| Span 40 |
| Span 60 |
| This compound |
Vancomycin Hydrochloride in Combination Therapy Research
Molecular Basis of Synergistic Interactions
Synergistic interactions occur when the combined antimicrobial effect of two or more drugs is greater than the sum of their individual effects. Research into these interactions with vancomycin (B549263) hydrochloride has revealed complex molecular mechanisms that enhance its bactericidal activity.
The combination of vancomycin hydrochloride with silver nanoparticles (AgNPs) has demonstrated significant synergistic effects against a range of bacteria, including resistant strains. The molecular basis for this synergy is multifaceted:
Enhanced Permeability and Binding: Silver nanoparticles can disrupt the bacterial cell wall and membrane. This disruption is believed to increase the permeability of the cell envelope, facilitating the entry of vancomycin and increasing its access to the peptidoglycan target sites. researchgate.netmdpi.com The interaction between vancomycin-coated silver nanoparticles and the bacterial cell wall is a proposed mechanism for this enhanced efficacy. researchgate.net
Increased Antibacterial Activity: Studies have shown that loading vancomycin onto silver nanoparticles enhances its antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. nih.gov This nano-drug complex has been shown to have a notable enhancement in antibacterial activity that is synergistic rather than merely additive. nih.gov
Biofilm Reduction: The combination of vancomycin and silver nanoparticles has been found to be effective in reducing bacterial biofilms. austinpublishinggroup.com Research on Staphylococcus aureus biofilms showed that a combinatorial treatment significantly reduced biofilm mass for the majority of isolates tested. austinpublishinggroup.com
The functionalization of silver nanoparticles with vancomycin has been shown to create a potent nano-antibiotic. nih.gov This conjugation can lead to a significant decrease in the minimum inhibitory concentration (MIC) of vancomycin required to inhibit bacterial growth. nih.gov
Table 1: Synergistic Effects of Vancomycin and Silver Nanoparticles
| Bacterial Strain | Observation | Reference |
| Staphylococcus aureus | Enhanced antibacterial activity and biofilm reduction. | nih.govaustinpublishinggroup.com |
| Escherichia coli | Enhanced antibacterial activity. | nih.gov |
| Vancomycin-Resistant Enterococci (VRE) | Substantial activity of vancomycin-capped AgNPs. | nih.gov |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | Substantial activity of vancomycin-capped AgNPs. | nih.gov |
With Other Antibiotics (e.g., Daptomycin, Gentamicin)
Combining this compound with other conventional antibiotics is a widely explored strategy to overcome resistance and improve clinical outcomes.
Vancomycin and Daptomycin: Daptomycin, a cyclic lipopeptide antibiotic, exhibits a distinct mechanism of action by disrupting the bacterial cell membrane potential. oup.comresearchgate.net While both vancomycin and daptomycin are effective against Gram-positive bacteria, their combined use has been investigated for treating difficult infections. The synergy is thought to be related to the complementary actions on the cell envelope. However, it's noteworthy that diminished susceptibility to vancomycin in S. aureus has been associated with the development of diminished susceptibility to daptomycin. nih.gov
Vancomycin and Gentamicin: The synergistic effect of vancomycin and gentamicin, an aminoglycoside, is well-documented, particularly against staphylococci and enterococci. The primary molecular basis for this synergy lies in the ability of vancomycin to inhibit cell wall synthesis, which in turn increases the uptake of gentamicin into the bacterial cell. asm.orgnih.govnih.gov Once inside, gentamicin inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect. This combination has been shown to be effective against biofilms as well. mdpi.com Studies have demonstrated that this combination can lead to a significant reduction in bacterial load in biofilms compared to either drug alone. mdpi.com
Table 2: Research Findings on Vancomycin Combination Therapy with Daptomycin and Gentamicin
| Combination | Mechanism of Synergy | Target Organisms | Key Findings | References |
| Vancomycin + Daptomycin | Complementary action on the cell envelope. | Gram-positive bacteria, particularly MRSA. | Potential for enhanced activity, but cross-susceptibility issues have been noted. | oup.comnih.gov |
| Vancomycin + Gentamicin | Vancomycin-mediated increase in cell wall permeability enhances gentamicin uptake, leading to inhibition of protein synthesis. | Staphylococcus aureus (including MRSA), Enterococci, Penicillin-resistant pneumococci. | Demonstrated synergy in vitro and in vivo, effective against biofilms. | asm.orgnih.govnih.govmdpi.com |
Strategies for Resistance Prevention in Combination Regimens
A critical advantage of combination therapy is its potential to suppress the emergence of antibiotic resistance. By employing drugs with different mechanisms of action, the probability of a bacterium developing mutations that confer resistance to both agents simultaneously is significantly reduced.
One of the key strategies involves the combination of vancomycin with β-lactam antibiotics. Research has shown that this combination can prevent the emergence of vancomycin-intermediate Staphylococcus aureus (VISA). nih.govasm.org The proposed mechanism is that the β-lactam antibiotic causes thinning of the bacterial cell wall, which in turn increases the binding of vancomycin to its target sites. frontiersin.org This enhanced binding makes it more difficult for bacteria to develop resistance to vancomycin.
Studies have demonstrated that combinations of vancomycin with certain β-lactams, such as cefazolin and piperacillin-tazobactam, are particularly effective in preventing the emergence of vancomycin resistance during prolonged exposure. nih.govasm.org In contrast, combinations with some other antibiotics, like gentamicin and rifampin, were not as effective in preventing the development of vancomycin resistance in vitro. nih.gov
Combining an antibiotic with a non-antibiotic adjuvant that can block resistance mechanisms is another promising approach. nih.gov This strategy aims to resensitize resistant bacteria to the antibiotic. For instance, combining an antibiotic with a compound that inhibits efflux pumps, which are bacterial mechanisms to expel antibiotics, can restore the antibiotic's efficacy.
Furthermore, host-directed therapies, when used in combination with vancomycin, represent an innovative strategy. For example, the anticancer agent mitoxantrone has been shown to work synergistically with vancomycin to treat vancomycin-resistant Enterococcus faecalis (VRE) by both targeting the bacteria and stimulating the host's immune system to clear the infection. techexplorist.commiragenews.com
The rational selection of antibiotic partners based on their mechanisms of action and resistance profiles is crucial for designing effective resistance-prevention strategies. The goal is to create a therapeutic regimen where the bacterial population is attacked on multiple fronts, thereby minimizing the chances of survival and proliferation of resistant mutants. oup.com
Q & A
Q. What are the primary mechanisms of action of vancomycin hydrochloride against gram-positive bacteria, and how can researchers validate these mechanisms experimentally?
this compound inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing cross-linking. To validate this, researchers can:
- Use in vitro broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target strains .
- Employ transmission electron microscopy (TEM) to visualize disrupted cell wall morphology in treated bacteria.
- Conduct competitive binding assays using fluorescently labeled vancomycin analogs to confirm target specificity .
Q. What standardized methods are recommended for assessing this compound purity and potency in pharmaceutical formulations?
Pharmacopeial guidelines (e.g., USP) specify:
- Chromatographic purity testing : Use HPLC with UV detection (280 nm) to quantify vancomycin B (≥86.0%) and impurities (≤4.0% per peak) .
- Potency assays : Perform microbial agar diffusion assays with Staphylococcus aureus ATCC 6538P as the reference strain, comparing zones of inhibition to standard curves .
Q. How does renal function influence this compound pharmacokinetics, and what adjustments are necessary in preclinical models?
Vancomycin is primarily excreted renally. In animal models:
- Measure creatinine clearance (CrCl) to estimate glomerular filtration rate (GFR).
- Adjust dosing intervals in nephrectomized rodents or use adenine-induced renal failure models to mimic impaired excretion .
- Monitor plasma concentrations via LC-MS/MS to maintain therapeutic ranges (15–20 µg/mL trough) .
Advanced Research Questions
Q. What advanced techniques are used to resolve structural ambiguities in this compound, and how can researchers validate its stereochemical configuration?
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon signals using 2D experiments (e.g., COSY, HSQC) to confirm glycosylation sites and peptide backbone conformation .
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight (1,485.71 Da) and fragmentation patterns .
- X-ray crystallography : Resolve crystal structures of vancomycin complexes with cell wall analogs to validate binding interactions .
Q. How can researchers mitigate physicochemical incompatibilities between this compound and β-lactam antibiotics (e.g., piperacillin/tazobactam) in co-administered therapies?
- Incompatibility testing : Use dynamic flow models to simulate Y-site administration, measuring changes in turbidity, pH, or precipitate formation .
- Analytical quantification : Calculate AUC ratios of vancomycin mass flow pre-/post-mixing via UV spectrophotometry or HPLC .
- Stability protocols : Separate infusion lines with ≥10 mL flush buffers (pH 4–6) to prevent aggregation .
Q. What experimental strategies optimize this compound delivery to target sites (e.g., biofilms, intracellular pathogens)?
- Nanoparticle encapsulation : Formulate polyelectrolyte complexes (e.g., chitosan-alginate beads) to enhance colonic delivery, assessing drug release via in vitro dissolution testing (pH 1.2 → 7.4) .
- Liposomal carriers : Load vancomycin into pH-sensitive liposomes, validating uptake in macrophage infection models using confocal microscopy .
- Biofilm penetration assays : Use microcalorimetry to measure metabolic inhibition in S. epidermidis biofilms treated with vancomycin-loaded hydrogels .
Q. How do researchers analyze the synergism between this compound and aminoglycosides, and what statistical models are appropriate for dose-response studies?
- Checkerboard assays : Determine fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) across bacterial strains (e.g., Enterococcus faecalis) .
- Time-kill curves : Model pharmacodynamic interactions using Hill-Langmuir equations to quantify bactericidal rates .
- Mechanistic studies : Perform RNA-seq to identify upregulated pathways (e.g., cell wall stress regulons) during combination therapy .
Q. What methodologies are employed to assess this compound toxicity in in vivo models, particularly nephrotoxicity and ototoxicity?
- Nephrotoxicity : Measure serum cystatin C and kidney injury molecule-1 (KIM-1) in rats, correlating with histopathological scoring of tubular necrosis .
- Ototoxicity : Conduct auditory brainstem response (ABR) testing in guinea pigs dosed with vancomycin (50 mg/kg/day) ± aminoglycosides .
- Oxidative stress assays : Quantify renal glutathione (GSH) depletion and malondialdehyde (MDA) levels as markers of redox imbalance .
Methodological Considerations
- Contradictions in data : Protein binding ranges from 10–55% depending on concentration and assay method (ultrafiltration vs. equilibrium dialysis) . Validate binding parameters under physiological conditions.
- Regulatory compliance : Adhere to USP monographs for injectable formulations, including sterility testing (Membrane Filtration) and endotoxin limits (<1.0 EU/mg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
